Product packaging for Vinyl acetate(Cat. No.:CAS No. 9003-20-7)

Vinyl acetate

Cat. No.: B146075
CAS No.: 9003-20-7
M. Wt: 86.09 g/mol
InChI Key: XTXRWKRVRITETP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into Vinyl Acetate (B1210297)

The academic and industrial interest in vinyl acetate has evolved significantly since its initial discovery, driven by the potential of its derived polymers. The journey from early laboratory curiosities to large-scale industrial production reflects key advancements in chemical synthesis and polymerization techniques.

Early Discoveries and Initial Research on this compound Polymerization

The earliest documented synthesis of this compound dates back to 1912, when German chemist Fritz Klatte first prepared it through the addition of acetic acid to acetylene (B1199291) using mercury(II) catalysts. wikipedia.orgiarc.frwikipedia.org Klatte also made an early observation regarding the facile polymerization of this compound, discovering polythis compound (PVAc) in the same year. wikipedia.orgwacker.comacs.orgslideshare.net However, this initial polymerization process was noted as being uncontrolled and even "explosive," which led to the abandonment of associated patents at the time. wacker.com Despite these early challenges, the inherent reactivity of this compound laid the groundwork for future research into controlling its polymerization. acs.org

Milestones in this compound Synthesis and Polymerization Development

Significant milestones were achieved in making this compound synthesis and polymerization more feasible and controllable. In the 1920s, the liquid-phase process for this compound production using a mercuric salt catalyst was converted to a vapor-phase process utilizing a zinc salt catalyst in Germany. iarc.fr A pivotal development occurred in 1924 when Dr. W.O. Hermann successfully improved the safety of PVAc polymerization by separating the reaction phases, paving the way for full-scale plants. wacker.com This led to the production of the first polyvinyl acetates, known as VINNAPAS® solid resins, in 1930. wacker.com

Further advancements in synthesis methods emerged over the years. While the acetylene route was dominant initially, the high cost of calcium carbide, a raw material for acetylene, spurred the search for alternative methods. wacker.com A major breakthrough came in 1957 with the development of a process to produce acetaldehyde (B116499) from the more economical ethylene (B1197577), leading to the "2nd WACKER Process". wacker.com This process, involving the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst, became the major industrial route for this compound production, largely replacing the acetylene-based method by the 1970s due to the lower cost of ethylene. wikipedia.orgiarc.fracs.orgresearchgate.net The vapor-phase ethylene method is now the predominant production technique globally. converter-magazine.info

Table 1: Historical Milestones in this compound Research

YearEventKey Figure/InstitutionSignificanceSource
1912First synthesis of this compound and discovery of Polythis compoundFritz KlatteInitial preparation of the monomer and its propensity for polymerization. wikipedia.orgiarc.frwikipedia.orgwacker.comacs.orgslideshare.net
1920sConversion to vapor-phase synthesis (acetylene route)GermanyImprovement in production process efficiency. iarc.fr
1924Development of safer PVAc polymerization processDr. W.O. Hermann (Consortium für elektrochemische Industrie)Enabled full-scale industrial production of PVAc. wacker.com
1930Production of first VINNAPAS® solid resinsConsortium für elektrochemische IndustrieMarked the beginning of commercial PVAc products. wacker.com
1957Development of ethylene-based synthesis (2nd WACKER Process)Consortium für elektrochemische IndustrieIntroduced a more economical and widely adopted production route. wikipedia.orgwacker.com
1970sWidespread adoption of ethylene-based processIndustryShifted global production towards a more cost-effective feedstock. iarc.fr

Transition to Modern Industrial and Academic Research Paradigms

The transition to modern industrial and academic research paradigms for this compound has been marked by a focus on optimizing production processes, developing advanced polymerization techniques, and exploring new applications for this compound-based polymers. The vapor-phase reaction of ethylene and acetic acid over noble-metal catalysts, primarily palladium, is the dominant industrial method today, with ongoing efforts to improve efficiency and reduce costs. acs.orgresearchgate.net

Academic research has delved into understanding the intricate mechanisms of this compound polymerization, particularly free-radical polymerization, which is the basis for producing PVAc and its copolymers. wikipedia.orgresearchgate.netdtu.dk Studies have explored the kinetics of emulsion polymerization, a widely used technique for producing PVAc latexes, investigating the influence of factors like initiator and emulsifier concentrations. dtu.dkcore.ac.ukresearchgate.net The challenges associated with controlling this compound polymerization due to the instability of the radical have also been a subject of research. wikipedia.org

Furthermore, the focus has expanded to include the development of sustainable production methods, such as utilizing acetic acid sourced from renewable resources, reflecting a shift towards environmentally conscious chemical manufacturing. wacker.com Research also continues into the aging behavior and stability of this compound-based polymers, particularly in applications like paints and adhesives used in contemporary art, highlighting the need for better understanding and conservation strategies. mdpi.comresearchgate.netnih.govmdpi.com

Significance of this compound as a Monomer in Advanced Materials Science

This compound holds significant importance as a monomer in advanced materials science due to its ability to form a variety of polymers and copolymers with tailored properties. gantrade.comwacker.comcoherentmarketinsights.com Its homopolymer, polythis compound (PVAc), is a versatile thermoplastic resin widely used in adhesives, paints, and coatings. gantrade.comwikipedia.orgacs.orgslideshare.netcoherentmarketinsights.com PVAc emulsions are particularly notable as the first synthetic polymer latexes produced commercially and remain a staple in the adhesives industry. researchgate.netcore.ac.uktandfonline.commcpolymers.com

Beyond homopolymerization, this compound readily copolymerizes with other monomers, expanding its utility in creating advanced materials. wikipedia.orggantrade.comacs.org Ethylene-vinyl acetate (EVA) copolymers, for instance, are valuable in packaging, films, and adhesives, offering properties like flexibility and impact resistance. wikipedia.orggantrade.comacs.orgcoherentmarketinsights.com this compound-acrylic copolymers are widely used in paints and coatings, providing enhanced performance characteristics such as improved flexibility, water resistance, and adhesion. gantrade.comacs.org The ability of this compound to copolymerize with monomers like vinyl chloride also leads to materials like polyvinyl chloride acetate (PVCA), used in applications requiring specific electrical or protective properties. wikipedia.orgfactmr.com

The versatility of this compound allows for the design of polymer systems that meet specific economic and performance requirements across numerous industries. gantrade.com Its derivatives, such as polyvinyl alcohol (PVOH), produced by the hydrolysis of PVAc, are also crucial in various applications, including textiles, paper sizing, and adhesives. wikipedia.orggantrade.comiarc.frwikipedia.orgresearchgate.netmcpolymers.comnih.gov The ongoing research into modifying this compound polymers and copolymers, for example, through the incorporation of additives or the creation of novel copolymer structures, continues to drive innovation in materials science. researchgate.netmdpi.commdpi.com

Scope and Research Trajectories in Contemporary this compound Science

Contemporary research in this compound science encompasses a broad scope, focusing on refining synthesis and polymerization processes, developing new polymer architectures, and exploring novel applications, often with an increasing emphasis on sustainability.

Current research trajectories include the development of more efficient and stable catalysts for this compound synthesis, particularly within the dominant ethylene-based process. researchgate.netconverter-magazine.info Optimization of reactor designs and operating conditions for polymerization processes, such as emulsion polymerization, remains an active area of investigation to improve control over polymer properties and reduce reaction times. dtu.dktandfonline.comntnu.no

Research is also directed towards understanding and mitigating challenges in this compound polymerization, such as the impact of impurities like acetaldehyde on polymer viscosity and the exothermic nature of the reaction requiring careful thermal management. gantrade.comresearchgate.neticheme.org Studies on the fundamental kinetics and mechanisms of polymerization continue to provide insights for better process control and polymer design. dtu.dkcore.ac.ukresearchgate.netroyalsocietypublishing.org

Furthermore, contemporary research is exploring the use of this compound in developing materials for emerging applications and improving the performance of existing ones. This includes investigating this compound polymers for soil stabilization to enhance water retention and erosion resistance, as well as their role in advanced materials like those used in solar panels. mdpi.commarketresearchintellect.com The development of bio-based this compound and sustainable production methods is a growing area of research, aligning with global efforts towards greener chemistry. wacker.comfactmr.commarketresearchintellect.comdatabridgemarketresearch.com Research into the long-term stability and degradation of this compound-based materials in various environments, particularly in culturally significant objects like artworks, also represents an important contemporary research trajectory. mdpi.comresearchgate.netnih.govmdpi.com

Table 2: Selected Contemporary Research Areas in this compound Science

Research AreaFocus AreasSource
Catalysis and Process OptimizationDevelopment of more active and stable catalysts; Optimization of reactor conditions. researchgate.netconverter-magazine.infotandfonline.comntnu.no
Polymerization Kinetics and MechanismsUnderstanding reaction pathways; Control of polymer structure and properties. dtu.dkcore.ac.ukresearchgate.netroyalsocietypublishing.org
Material Performance and New ApplicationsDevelopment of polymers for soil stabilization, solar panels, and other advanced uses. mdpi.commarketresearchintellect.com
Sustainability and Green ChemistryDevelopment of bio-based VAc; Sustainable production methods. wacker.comfactmr.commarketresearchintellect.comdatabridgemarketresearch.com
Material Stability and DegradationStudying aging behavior and degradation mechanisms in various applications, including cultural heritage. mdpi.comresearchgate.netnih.govmdpi.com

The continued research into this compound underscores its enduring importance as a versatile monomer and its potential for contributing to the development of innovative materials for a wide range of future applications. gantrade.commarketresearchintellect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2<br>CH3COOCH=CH2<br>CH3COOCHCH2<br>C4H6O2 B146075 Vinyl acetate CAS No. 9003-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl acetate
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InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
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InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC=C
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Molecular Formula

C4H6O2, Array, CH3COOCHCH2
Record name VINYL ACETATE
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Related CAS

9003-20-7
Record name Poly(vinyl acetate)
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DSSTOX Substance ID

DTXSID3021431
Record name Vinyl acetate
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Molecular Weight

86.09 g/mol
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Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]
Record name VINYL ACETATE
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Record name Ethenyl acetate
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Record name VINYL ACETATE (MONOMER)
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Boiling Point

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F
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Flash Point

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F
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Solubility

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2%
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Density

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93
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Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Vapor Pressure

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg
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Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...
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Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid

CAS No.

108-05-4, 85306-26-9
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Melting Point

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F
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Synthesis Methodologies and Mechanistic Investigations of Vinyl Acetate Production

Catalytic Pathways for Vinyl Acetate (B1210297) Synthesis

The production of vinyl acetate is achieved through catalytic reactions involving either ethylene (B1197577) or acetylene (B1199291) as the primary feedstock.

Oxidative Ethylene Acetoxylation: Heterogeneous and Homogeneous Catalysis

Oxidative ethylene acetoxylation is the predominant industrial route for this compound synthesis, accounting for over 90% of current production. This process involves the reaction of ethylene, acetic acid, and oxygen. ijiemr.org Both heterogeneous and homogeneous catalytic systems have been explored for this reaction.

The heterogeneous gas-phase oxidative acetoxylation of ethylene, developed by companies like Hoechst and Bayer in the late 1960s, proved more favorable than earlier methods. rsc.org This process typically employs a gaseous mixture of ethylene, acetic acid, and oxygen passed over a solid catalyst in a fixed-bed reactor. google.com.na The reaction is generally carried out at temperatures ranging from 175 to 200 °C and pressures between 5 and 9 bar. acs.org

Homogeneous liquid-phase catalytic oxidative acetoxylation of ethylene was first reported in the early 1960s using palladium and copper chloride catalysts in acetic acid. ijiemr.orgrsc.org This method is related to the homogeneous Wacker process, which uses similar catalysts for acetaldehyde (B116499) production. rsc.org While historically significant, the heterogeneous gas-phase process is currently preferred due to its advantages, such as the absence of significant corrosion problems encountered in some liquid-phase processes. scribd.comgoogle.com

Palladium is the primary noble metal catalyst used in the oxidative acetoxylation of ethylene. acs.orgigi-global.com In heterogeneous systems, supported bimetallic catalysts, particularly Pd-Au nanoparticles on silica, are commonly employed. rsc.orgigi-global.com These catalysts are often promoted by alkali metals, such as potassium (typically added as potassium acetate), which are crucial for enhancing activity and selectivity. rsc.orgigi-global.comscispace.com Studies have shown that both potassium acetate and gold can suppress the combustion of ethylene, a major byproduct reaction, and promote this compound formation. rsc.org The promoting effect of alkali acetates is attributed, in part, to a common-ion effect of acetate, which increases catalyst activity. scispace.com The addition of gold to palladium catalysts leads to a substantial increase in selectivity for this compound, from approximately 85% for pure palladium to about 92% for the alloy. researchgate.net Other promoter metals and their compounds, such as copper, nickel, cobalt, iron, manganese, lead, or silver, can also be used. google.com

In homogeneous systems, palladium acetate complexes in glacial acetic acid can catalyze the reaction. acs.orgacs.org

The reaction mechanisms in heterogeneous gas-phase oxidative acetoxylation of ethylene are complex and differ from homogeneous routes, involving a prominent role of surface coverage in determining rates and selectivity. rsc.org The effects of the partial pressures of ethylene, oxygen, and acetic acid on this compound synthesis rates change with reactant pressures and catalyst composition or promoter concentration. rsc.org

Several mechanisms have been proposed. One mechanism suggests that adsorbed ethylene undergoes C-H activation to form a vinyl species, which then couples with surface acetate. rsc.org Another proposed mechanism involves the direct C-O coupling of adsorbed ethylene with surface acetate to form an acetoxyethyl intermediate, followed by C-H activation to yield this compound. rsc.org

Density Functional Theory (DFT) calculations combined with surface science studies on model Pd(111) surfaces have provided insights into the mechanism, particularly at high adsorbate coverages that are typical under steady-state conditions. capes.gov.bracs.orgacs.org These studies suggest that the reaction proceeds via a mechanism consistent with the coupling of ethylene and surface acetate. capes.gov.bracs.org High adsorbate coverages can significantly lower the activation energies for reactions involving the coupling of two adsorbed intermediates while increasing those for bond-breaking reactions. capes.gov.bracs.org The coverage affects the formation of acetate species more strongly than their consumption. acs.org

Debate exists regarding the active site in heterogeneous oxidative ethylene acetoxylation, with some proposing Pd⁰ and others suggesting Pd(OAc)₂ formed from acetic acid adsorption. rsc.org Recent research indicates that the industrial palladium-catalyzed this compound synthesis may involve the interconversion of heterogeneous Pd(0) and homogeneous Pd(II) species during catalysis, with each playing a complementary role. chemrxiv.orgresearcher.liferesearchgate.net

Kinetic studies of oxidative ethylene acetoxylation have been conducted to understand the reaction rates and identify rate-limiting steps. In heterogeneous gas-phase acetoxylation of ethylene, kinetic isotopic effect (KIE) experiments on Pd(111) surfaces have indicated that C-H activation can be a rate-limiting step. rsc.org The rate-limiting step can involve a β-hydride elimination from the adsorbed acetoxyethyl intermediate, with a calculated activation barrier in good agreement with experimental values. capes.gov.bracs.org

Studies on the effect of reactant pressures and surface coverage have shown that reaction orders, selectivity, and the kinetic relevance of elementary steps can change significantly with these parameters. rsc.org Steps that account for kinetic coupling between acetate formation and consumption are important for capturing these changes. rsc.org For instance, the identity of the rate-limiting step can shift from this compound formation toward acetate formation with changes in reactant pressure that slightly increase coverage. acs.org

Kinetic studies of the liquid-phase oxidative acetoxylation of ethylene using large palladium clusters have shown that the reaction rate increases linearly with the concentration of the cluster species and exhibits Michaelis-type kinetics with respect to ethylene, oxygen, and acetic acid concentrations. osti.gov The proposed mechanism involves the rate-limiting oxidative addition of a π-coordinated ethylene molecule to palladium atoms on the cluster surface. osti.gov

Kinetic data for the oxidative acetylation of ethylene in the vapor phase over specific catalysts (e.g., 0.4%Rd+4%Cu+7%CH₃COOK/YuKTs) have been used to determine optimal reaction conditions and activation energies for this compound formation and ethylene oxidation. e3s-conferences.org

Reaction Mechanisms and Surface Coverage Effects in Heterogeneous Systems

Non-Oxidative Acetylene Acetoxylation: Historical and Contemporary Approaches

The non-oxidative acetoxylation of acetylene was the first industrial method for producing this compound. scribd.comacs.org This process involves the reaction of acetylene with acetic acid. acs.org

This compound was first synthesized in 1913 by passing acetylene through glacial acetic acid in the presence of a mercury salt catalyst. rsc.orgacs.org This early liquid-phase process, while historically important, initially produced this compound as a byproduct of ethylidene diacetate synthesis and is now primarily of historical interest for this compound production itself. rsc.orgacs.org

Later, in 1935, a process using a mercury catalyst for the reaction of acetylene and acetic acid was developed, which also proceeded through ethylidene diacetate. acs.org While mercury-catalyzed liquid-phase reactions were used, they were later replaced by gas-phase processes. acs.org Problems associated with mercury catalysts, such as toxicity and catalyst recovery, likely contributed to this shift.

Although the acetylene-based process has been largely supplanted by ethylene-based methods due to the lower cost and higher abundance of ethylene, it still accounts for a portion of current this compound production (20-30% globally). acs.org This method remains attractive in regions where cheap acetylene is available. acs.org

The historical liquid-phase process using mercury(II) chloride (HgCl₂) as a catalyst involved the reaction of acetylene with acetic acid at temperatures between 60 and 100 °C. acs.org

Zinc Salt Catalysis in Vapor-Phase Processes

The vapor-phase non-oxidative acetoxylation of acetylene over activated carbon-supported zinc acetate catalysts was an early significant method for this compound production, widely used until the late 1960s and still accounting for a portion of current production rsc.org. In this process, zinc acetate, often dispersed on activated carbon, acts as the catalyst rsc.orgeprajournals.comresearchgate.net. The reaction is typically carried out at temperatures between 170 and 230 °C and pressures close to atmospheric eprajournals.com. The molar ratio of acetylene to acetic acid can range from 2:1 to 10:1 eprajournals.com.

Studies have explored the effect of catalyst composition and support on activity and selectivity. Partial or complete replacement of zinc acetate with cadmium acetate has been shown to increase catalyst activity eprajournals.comresearchgate.net. The choice of support, such as activated carbon, is also crucial, influencing the electronic properties of the active zinc centers and affecting acetylene adsorption rsc.orgeprajournals.com. Modification of the activated carbon support, for instance, through grafting of functional groups, can further influence catalyst reactivity rsc.org.

While this method has potential advantages, the high cost and scarcity of acetylene have made it less attractive compared to ethylene-based processes rsc.org.

Mechanism of Acetylene Acetoxylation

The mechanism of the heterogeneous acetoxylation of acetylene on zinc acetate catalysts has been investigated through experimental and computational methods rsc.orgresearchgate.net. Studies using isotopic tracers have indicated that the acetate group in this compound originates directly from the zinc acetate catalyst rather than the acetic acid reactant rsc.org.

Density Functional Theory (DFT) calculations have provided insights into the reaction pathway. One proposed mechanism involves acetic acid binding to the catalyst surface, followed by activation of acetylene through hydrogen transfer from adsorbed acetic acid or the catalyst's functional group rsc.org. This is succeeded by a C-O coupling between a CH₂=CH species and a surface acetate group from the Zn(OAc)₂ to form this compound rsc.org. This C-O coupling step involving acetate from Zn(OAc)₂ is consistent with isotopic tracer experiments rsc.org.

Alternative Synthesis Routes: Acetaldehyde and Acetic Anhydride (B1165640) Reactions

Alternative routes for synthesizing this compound involve the reaction of acetaldehyde with acetic anhydride acs.orgnih.govresearchgate.net. This process typically occurs in two stages researchgate.net.

Formation and Cleavage of Ethylidene Diacetate

The first stage involves the formation of ethylidene diacetate from acetaldehyde and acetic anhydride acs.orgnih.govresearchgate.net. This reaction can be catalyzed by Lewis acids such as FeCl₃ and is typically carried out in the liquid phase at temperatures around 120–140 °C researchgate.net.

The second stage is the thermal decomposition or cleavage of ethylidene diacetate to produce this compound and acetic acid acs.orgnih.govresearchgate.netgoogle.com. This cleavage reaction can be catalyzed by acid catalysts researchgate.net. Ethylidene diacetate is considered a key intermediate in this route google.comfischer-tropsch.org.

Both of these equilibria favor the formation of ethylidene diacetate fischer-tropsch.org. To drive the equilibrium towards this compound and acetic acid, the cleavage step is often carried out in the presence of excess acetic anhydride fischer-tropsch.org. However, this can necessitate complex separation processes to recover acetaldehyde and other components for recycle fischer-tropsch.org.

This route has been explored in the context of producing this compound from synthesis gas, where acetic anhydride and acetaldehyde are generated from syngas-derived intermediates fischer-tropsch.orgacs.org.

Emerging and Novel Synthesis Methodologies

Research continues into emerging and novel synthesis methodologies for this compound, aiming for more cost-efficient and potentially less toxic processes wipo.inttandfonline.com. While the oxidative acetoxylation of ethylene is the dominant industrial method, exploration of alternative feedstocks and catalytic systems is ongoing rsc.orgacs.org.

One area of investigation involves the synthesis of vinyl esters, including this compound, from acetaldehyde or vinyloxy trimethylsilane (B1584522) tandfonline.com. Another approach explores the production of this compound from bioethanol, which involves preparing bioethylene from ethanol (B145695) and then synthesizing this compound from the bioethylene google.com. This method aims to utilize renewable biomass resources google.com.

Novel catalytic systems are also being developed. For instance, nanocatalysts with high efficiency, activity, and selectivity for the catalytic acetylation of acetylene have been explored using sol-gel technology ijarset.com. Additionally, studies are investigating the use of non-metallic catalysts for the acetylene acetoxylation reaction researchgate.net.

Advanced Computational and Theoretical Studies in this compound Synthesis

Advanced computational and theoretical studies, particularly using Density Functional Theory (DFT), play a significant role in understanding the complex reaction mechanisms and guiding the design of improved catalysts for this compound synthesis rsc.orgresearchgate.netrsc.orgacs.orgacs.org.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT calculations have been widely applied to elucidate the reaction mechanisms of various this compound synthesis routes, including the acetoxylation of acetylene and the oxidative acetoxylation of ethylene rsc.orgresearchgate.netrsc.orgacs.orgacs.org.

In the case of acetylene acetoxylation catalyzed by zinc acetate, DFT studies have helped confirm the involvement of surface acetate species from the catalyst in the C-O coupling step rsc.orgresearchgate.net. DFT has also been used to investigate the feasibility of using non-metallic catalysts for this reaction and to understand the influence of catalyst composition and support modifications researchgate.netresearchgate.net.

For the prevalent ethylene acetoxylation process, DFT has been instrumental in studying the mechanism on palladium-based catalysts rsc.orgacs.orgacs.orgacs.orgresearcher.life. These studies have explored different proposed pathways, including Wacker-like mechanisms, and have helped identify key intermediates and rate-determining steps acs.orgresearcher.life. DFT calculations have provided insights into the roles of different palladium species (e.g., Pd(0), Pd(II)) and the effects of promoters and alloying metals like gold rsc.orgrsc.orgacs.orgacs.orgresearcher.liferesearchgate.net.

DFT studies have also investigated the influence of surface coverage on reaction rates and selectivity, showing that high acetate coverage can significantly impact the kinetics rsc.orgacs.org. Furthermore, DFT has been used to study the formation of by-products, such as crotonaldehyde (B89634), in acetylene-based processes rsc.org.

Computational studies provide valuable information on energy barriers, reaction pathways, and the stability of intermediates and transition states, complementing experimental observations and contributing to a deeper understanding of the catalytic processes involved in this compound synthesis rsc.orgrsc.orgacs.org.

Kinetic Modeling and Simulation of Synthesis Processes

Kinetic modeling plays a vital role in understanding and optimizing this compound synthesis. For the vapor-phase process, mathematical models based on partial differential equations describing material and energy balance, as well as catalyst aging, have been developed. researchgate.net These models aim to refine kinetic coefficients, such as pre-exponential factors and activation energy, to accurately represent the reaction rates and predict process behavior. researchgate.net

In the context of this compound emulsion polymerization, detailed kinetic models have been developed and validated through experimental studies. aidic.itscielo.br These models often employ non-stationary numerical approaches, such as those based on the Smith-Ewart theory, to simulate the complex kinetics involving radical polymerization, particle nucleation, and growth in emulsion systems. aidic.it

For the acetylene-based process, kinetic models for the surface-catalyzed reaction have been refined, often in conjunction with computational fluid dynamics (CFD) simulations to understand the impact of operating parameters on reactor performance. rsc.org

Research findings in kinetic modeling often involve determining the dependence of reaction rates on various parameters. For example, studies have investigated the specific rate of this compound formation as a function of the ethylene/acetic acid ratio, temperature, oxygen concentration, pressure, volumetric flow rate, and catalyst age. researchgate.net

Multiscale Simulation Approaches for Process Optimization

Multiscale simulation approaches are increasingly applied to gain deeper insights and optimize this compound production processes. These approaches can integrate different levels of detail, from the molecular scale to the reactor and plant scales.

One example involves combining density functional theory (DFT) methods to explore reaction mechanisms and byproduct formation (like crotonaldehyde in the acetylene process) with CFD simulations to model the behavior within a fixed-bed reactor. rsc.org This allows for a more comprehensive understanding of how molecular-level events influence macroscopic reactor performance.

At the process level, simulation software like Aspen Plus is widely used for modeling and optimizing this compound plants. spiedigitallibrary.orgbuct.edu.cnresearchgate.net These simulations can be used to analyze existing processes, optimize energy consumption through techniques like pinch analysis for heat exchange networks, and evaluate the benefits of advanced energy-saving technologies such as heat pump and double-effect distillation. spiedigitallibrary.orgresearchgate.net

Furthermore, large-scale, nonlinear dynamic models of the entire this compound process, encompassing numerous states, manipulated variables, and measurements, serve as valuable testbeds for developing and evaluating advanced control and optimization strategies at the plant-wide level. mathworks.comumd.eduntnu.noacs.org

Process Engineering and Optimization of this compound Production

Efficient process engineering is critical for the economically viable and environmentally sustainable production of this compound. This involves careful design and operation of reactors and separation units, coupled with ongoing optimization efforts.

Process Engineering and Optimization of this compound Production

Reactor Design and Dynamic Modeling for Industrial Synthesis

Industrial this compound synthesis, particularly via the dominant ethylene route, is typically carried out in multi-tube fixed-bed catalytic reactors. google.comintratec.us These reactors are designed to manage the exothermic nature of the reaction, often employing evaporative cooling on the shell side to maintain optimal temperature profiles and ensure isothermal or near-isothermal conditions. intratec.usmdpi.com

Dynamic modeling of these reactors is essential for understanding their behavior under varying operating conditions, designing effective control systems, and optimizing performance. While specific dynamic models for industrial this compound reactors can be complex, research on dynamic modeling of similar fixed-bed catalytic reactors (e.g., for ethylene oxide or methanol (B129727) synthesis) provides valuable insights into the approaches used, which involve material and energy balance equations along the reactor length and over time. tdl.orgresearchgate.net

For this compound polymerization processes, continuous stirred tank reactors (CSTRs) and pulsed tubular reactors are utilized, and their dynamic behavior is subject to modeling and optimization to achieve desired product properties and high conversions. scielo.brresearchgate.net

Optimization of reactor operation can involve determining optimal temperature profiles to maximize profitability, considering factors like catalyst age and deactivation. tdl.orgresearchgate.net

Separation and Purification Strategies in this compound Manufacturing

The effluent from the this compound reactor contains the desired product along with unreacted raw materials (ethylene, acetic acid, oxygen) and various byproducts (water, carbon dioxide, ethyl acetate, acetaldehyde, ethylene glycol diacetate, and potentially polythis compound). nus.edu.sggoogle.comintratec.us Efficient separation and purification are necessary to obtain high-purity this compound and recycle valuable unreacted components.

Typical separation and purification strategies involve a combination of techniques. Condensation and scrubbing are used to recover this compound from the reactor effluent. nus.edu.sg Distillation is a key step for separating this compound from impurities with different boiling points, such as ethyl acetate and ethylene glycol diacetate. nus.edu.sg Azeotropic distillation can be employed to remove water. scispace.com Absorption processes, for instance, using potassium carbonate, are used to remove carbon dioxide. nus.edu.sg

Optimization of separation trains, particularly distillation columns, is crucial for reducing energy consumption and improving product purity. Simulation software is used to optimize parameters such as feed location, reflux ratio, and side stream withdrawal points in distillation columns. buct.edu.cn Energy-saving measures, such as heat integration and optimized heat exchanger networks, are also implemented in the separation and purification sections. spiedigitallibrary.orgbuct.edu.cnresearchgate.net

Table 1: Key Process Parameters and Outcomes in this compound Production (Ethylene Method)

ParameterRange/DescriptionImpactSource
Reaction Temperature100-250°CInfluences reaction rate and selectivity. nus.edu.sg
Reaction Pressure1-2.5 MPaInfluences reaction rate and selectivity. nus.edu.sg
CatalystPalladium or Palladium-Gold on Silica/AluminaCatalyzes the acetoxylation of ethylene. nus.edu.sggoogle.com
PromotersPotassium acetate, Gold, CopperImprove selectivity and suppress byproduct formation. nus.edu.sg
Acetic Acid ConversionTypically 15-35 wt% per pass (in ethylene method)Efficiency of raw material utilization. intratec.us
Ethylene ConversionTypically 8-10 wt% per pass (in ethylene method)Efficiency of raw material utilization. intratec.us
Side ReactionEthylene combustion to CO₂ and H₂OReduces yield, generates byproducts. nus.edu.sggoogle.com
Impurities in Crude VAMWater, CO₂, Ethyl acetate, Acetaldehyde, Glycol acetatesRequire removal during purification. nus.edu.sggoogle.com
Purification TechniquesCondensation, Scrubbing, Distillation, AbsorptionSeparate VAM from unreacted materials and byproducts. nus.edu.sggoogle.comintratec.usbuct.edu.cnscispace.com
Energy Recovery (Optimized)Up to 28.6% (in one study using Aspen Plus)Reduces operating costs and environmental impact. spiedigitallibrary.orgresearchgate.net

Polymerization Science of Vinyl Acetate

Homopolymerization of Vinyl Acetate (B1210297) to Poly(vinyl acetate) (PVAc)

The homopolymerization of this compound typically proceeds through a free-radical chain reaction. This process involves several key steps: initiation, propagation, and termination. The characteristics of the resulting PVAc, such as molecular weight and branching, are significantly influenced by the kinetics of these steps and various chain transfer mechanisms.

Mechanistic Studies of Free-Radical Polymerization

Free-radical polymerization of this compound involves the sequential addition of this compound monomer units to a growing polymer chain radical. Understanding the detailed mechanisms is crucial for controlling the polymerization process and tailoring the properties of the final PVAc product.

The free-radical polymerization of this compound is initiated by the generation of free radicals from an initiator, such as peroxides or azo compounds. fujifilm.com These primary radicals then react with this compound monomers to form initiating monomer radicals, which are the active centers for chain growth. fujifilm.com

The propagation step involves the rapid addition of successive this compound monomer units to the growing polymer radical chain. fujifilm.comfiveable.me This process continues until the radical is deactivated. The rate of polymerization () is dependent on the concentrations of both the monomer and the active radical centers. fiveable.me

Termination of the growing polymer chains occurs primarily through two mechanisms: combination or disproportionation. fujifilm.com In combination, two growing radical chains join to form a single dead polymer chain. fujifilm.com In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in one saturated and one unsaturated polymer chain. fujifilm.com The relative rates of these termination mechanisms influence the molecular weight distribution of the final polymer. fujifilm.com

Kinetic studies often employ techniques like Pulsed-Laser Polymerization coupled with Size Exclusion Chromatography (PLP-SEC) to determine propagation rate coefficients (). mobt3ath.com For this compound, the value has been shown to increase significantly with the laser pulse repetition rate in PLP-SEC studies, which has been attributed to head-to-head addition defects occurring during vinyl ester polymerizations. mobt3ath.com

Chain transfer reactions play a significant role in controlling the molecular weight of PVAc and can lead to the formation of branched structures. These reactions involve the transfer of a radical from a growing polymer chain to another species (monomer, polymer, or solvent), creating a new radical and a dead polymer chain. fujifilm.comuomustansiriyah.edu.iq The newly formed radical can then initiate a new polymer chain. uomustansiriyah.edu.iq

Chain transfer to monomer involves the abstraction of an atom (usually hydrogen) from a this compound monomer by a propagating radical, terminating the growing chain and creating a new monomer radical that can start a new chain. uomustansiriyah.edu.iq

Chain transfer to polymer, also known as chain transfer to dead polymer, is particularly important in this compound polymerization. This occurs when a propagating radical abstracts a hydrogen atom from a pre-existing polymer chain. acs.org This creates a radical site on the polymer backbone, which can then react with monomer to form a branch point. acs.org Studies using 13C NMR spectroscopy have provided evidence for chain transfer to polymer occurring via hydrogen abstraction from the methyl side group of the this compound unit in the polymer backbone. acs.org

Chain transfer to solvent occurs when a propagating radical reacts with a solvent molecule, transferring the radical to the solvent. uomustansiriyah.edu.iqcore.ac.uk The resulting solvent radical may or may not be capable of reinitiating polymerization, depending on its reactivity. uomustansiriyah.edu.iq The efficiency of a solvent as a chain transfer agent is quantified by its chain transfer constant. core.ac.ukresearchgate.net Chain transfer to solvent can be used to control the molecular weight of the polymer. core.ac.uk

Chain transfer constants for this compound with various substances have been determined, showing a correlation with those of styrene (B11656), which has similar polarity. researchgate.net

Branching in PVAc primarily arises from chain transfer to polymer. acs.orgcore.ac.uk As discussed above, abstraction of a hydrogen atom from the polymer backbone creates a macroradical that can initiate the growth of a new chain, forming a branch. acs.org 13C NMR spectroscopy has been used to study and quantify branching in PVAc. acs.orgcore.ac.uk

Branching can occur through abstraction from different positions on the this compound repeat unit within the polymer chain. Abstraction from the methyl group leads to a hydrolyzable branch point, while abstraction from the backbone carbon atoms leads to non-hydrolyzable branch points. core.ac.uk Studies suggest that most chain transfer to polymer in this compound polymerization occurs at the acetyl group, leading to hydrolyzable branches. core.ac.uk Intramolecular chain transfer (backbiting) can also occur, leading to short-chain branches. core.ac.ukresearchgate.net

The extent of branching in PVAc can influence its physical properties. The degree of branching can be affected by factors such as temperature and monomer conversion. acs.orgresearchgate.net Higher temperatures and higher conversions generally lead to increased branching.

Chain Transfer Mechanisms (to monomer, polymer, and solvent)

Emulsion Polymerization of this compound

Emulsion polymerization is a widely used heterogeneous process for producing PVAc. It involves the polymerization of this compound monomer in an aqueous phase, stabilized by surfactants, resulting in a latex dispersion of polymer particles. iomosaic.com This method offers advantages such as excellent heat dissipation, high polymerization rates, and the ability to achieve high molecular weights.

The kinetics of this compound emulsion polymerization are complex and differ from traditional bulk or solution polymerization due to the compartmentalization of the reaction within monomer-swollen polymer particles. iomosaic.comkpi.ua The process typically involves three intervals: particle nucleation, particle growth at a constant rate, and decreased rate as monomer is depleted.

Particle nucleation can occur through several mechanisms, including micellar nucleation (monomer diffusing into surfactant micelles where polymerization is initiated) and homogeneous nucleation (polymerization initiating in the aqueous phase and the resulting oligoradicals aggregating or being captured by existing particles). acs.org The relatively high solubility of this compound in water means that homogeneous nucleation can play a significant role. acs.org

Kinetic models for this compound emulsion polymerization often account for these nucleation mechanisms, as well as radical diffusion between the aqueous phase and polymer particles, propagation, termination, and chain transfer reactions. acs.orgaidic.itscielo.br The Smith-Ewart theory, originally developed for monomers like styrene, often requires modification to accurately describe this compound emulsion polymerization kinetics due to the higher water solubility of this compound and the mobility of radicals. kpi.uadtu.dk

Experimental investigations of this compound emulsion polymerization involve studying the effects of various parameters such as initiator concentration, emulsifier concentration, temperature, and stirring speed on the polymerization rate, particle size, and molecular weight of the polymer. iomosaic.comkpi.uadtu.dk Studies have shown that the polymerization rate can be proportional to the initiator concentration raised to a power between 0.5 and 0.69 and can be dependent on the number of particles and monomer concentration to varying extents depending on the specific conditions. kpi.uadtu.dk

Detailed models have been developed and validated with experimental data from batch and continuous emulsion polymerization reactors. acs.orgaidic.itscielo.bruninsubria.it These models help in understanding the dynamic behavior of the process and optimizing reactor operation for desired polymer properties. aidic.ituninsubria.it

Here is an example of how kinetic parameters might be presented:

ParameterSymbolValue (at 60°C)UnitsSource (Illustrative)
Propagation Rate Coefficient-L/mol·s mobt3ath.com
Termination Rate Coefficient (Combination)-L/mol·s uomustansiriyah.edu.iq
Termination Rate Coefficient (Disproportionation)-L/mol·s uomustansiriyah.edu.iq
Chain Transfer to Monomer Constant~ Dimensionless researchgate.net
Chain Transfer to Solvent Constant (e.g., Benzene)0.0039Dimensionless core.ac.uk

Experimental data on conversion versus time is often used to validate kinetic models. For instance, studies in pulsed tubular reactors have shown that high conversions can be achieved with relatively low residence times in continuous this compound emulsion polymerization. scielo.br

Time (min)Conversion (%)Source (Illustrative)
60~40 scielo.br
120~70 scielo.br
180~90 scielo.br

The influence of emulsification quality on the outcome of batch emulsion polymerization of this compound has also been investigated, showing that sufficient stirring is required to prevent mass transfer limitations of the monomer to the growing polymer particles. iomosaic.com

Influence of Initiators and Emulsifier Systems

In emulsion polymerization, initiators generate free radicals that instigate the polymerization process. dtu.dk Since initiators are often insoluble in the monomer, primary free radicals are typically formed in the aqueous phase. dtu.dk Common initiators for this compound emulsion polymerization include inorganic persulfates like ammonium (B1175870) and potassium persulfate. dtu.dk The concentration of the initiator directly impacts the rate of polymerization. dtu.dklew.roresearchgate.net Studies have shown that the polymerization rate is approximately proportional to the square root of the initiator concentration. dtu.dkscribd.com

Emulsifiers play a crucial role in providing colloidal stability to the growing polymer particles and offering sites for particle nucleation. They are present in the emulsion system alongside monomer droplets, monomer-swollen micelles, and water. The concentration of the emulsifier affects the number of particles formed; the particle number has been observed to be proportional to the emulsifier concentration raised to the power of 0.5. dtu.dkscribd.com Consequently, the rate of polymerization is also influenced by the emulsifier concentration, showing an approximate proportionality to the 0.25 power of the number of particles. dtu.dkscribd.com Reactive emulsifiers can lead to an increased polymerization rate and larger particle sizes compared to traditional emulsifiers. researchgate.net Polyvinyl alcohol (PVA), a water-soluble polymer produced by the hydrolysis of PVAc, is frequently used as a protective colloid in VAc emulsion polymerization, providing stability through grafting and controlling particle size. researchgate.net The degree of hydrolysis and molecular weight of PVA are key factors determining colloidal stability. researchgate.net

Homogeneous and Micellar Nucleation Mechanisms

Particle formation in emulsion polymerization can occur through several mechanisms: micellar nucleation, homogeneous nucleation, and droplet nucleation. lew.robohrium.com In micellar nucleation (Mechanism A), radicals or oligoradicals formed in the aqueous phase enter monomer-swollen micelles, initiating polymerization within the micelles which then grow into polymer particles. bohrium.com Homogeneous nucleation (Mechanism B) involves oligomers growing in the aqueous phase until they reach their solubility limit, precipitate, and form primary particles. lew.robohrium.com Droplet nucleation, while possible, is generally less significant due to the much smaller surface area of monomer droplets compared to micelles and polymer particles. dtu.dk

For this compound emulsion polymerization, homogeneous nucleation is often favored due to the relatively high water solubility of the monomer. However, the specific reaction conditions, including emulsifier concentration, can influence which mechanism is predominant. lew.ro In the absence of a surfactant, a water-soluble initiator will primarily lead to homogeneous nucleation. lew.ro

Particle Morphology and Colloidal Stability of PVAc Latices

The morphology and colloidal stability of PVAc latices are influenced by various factors, including the type and amount of stabilizer used, monomer concentration, temperature, and the presence of other components. nih.gov Emulsifiers and protective colloids like PVA are essential for stabilizing the growing polymer particles and preventing coagulation. researchgate.net The amount of stabilizer added directly impacts the number of particles formed and, consequently, the final mean particle size. nih.gov

The particle size of PVAc dispersions can be challenging to determine accurately, particularly in high-solid-content systems, due to the potential for water to be incorporated within the polymer particles, causing swelling. nih.gov This swelling can lead to deviations in models used for particle size analysis. nih.gov The degree of hydrolysis, molecular weight, and molecular weight distribution of PVA are significant factors influencing the colloidal stability of PVAc emulsions when PVA is used as a protective colloid. researchgate.net

Solution and Suspension Polymerization Techniques

Besides emulsion polymerization, this compound can also be polymerized using solution and suspension polymerization techniques. icheme.org Bulk polymerization of this compound is typically not used in industrial operations due to the potential for a violent runaway reaction. icheme.org

In solution polymerization, the monomer is dissolved in a suitable solvent. osti.govippi.ac.ir This technique allows for better control over temperature and viscosity compared to bulk polymerization. Suspension polymerization involves dispersing the monomer as droplets in a continuous medium, usually water, with the help of suspending agents. uc.edu The initiator is typically soluble in the monomer phase in suspension polymerization. uc.edu

Solvent Effects on Polymerization Kinetics and Product Characteristics

The choice of solvent significantly impacts the kinetics and characteristics of this compound polymerization in solution. researchgate.netacs.orgias.ac.in Solvents can affect the reaction rate, molecular weight, and even the adhesive properties of the resulting PVAc. researchgate.netacs.orgresearchgate.net

Studies have shown that the polymerization rate and reactivity ratios can be highly dependent on the nature of the solvent. acs.org For example, the polymerization rate constants for ethylene-vinyl acetate copolymerization have been observed to decrease in the order of tert-butyl alcohol > methanol (B129727) > dimethyl carbonate > methyl acetate. acs.org This variation in rate is often linked to the interaction between the monomer and the solvent, where a stronger interaction can decrease the effective monomer concentration. acs.org

Chain transfer to the solvent is a significant factor in this compound polymerization in solution, which can notably affect the molecular weight of the polymer. acs.orgrsc.orgresearchgate.net For instance, polymerization in ethanol (B145695) can lead to lower molecular weight products due to facile hydrogen abstraction from the solvent by the growing chain. researchgate.netresearchgate.net In contrast, solvents like tert-butanol (B103910) may lead to higher molecular weights, potentially due to steric hindrance effects. researchgate.netresearchgate.net Aromatic solvents like toluene (B28343) can also retard the polymerization rate. acs.org

The solvent used during solution casting of PVAc films can influence the physical properties of the dried film, including tensile strength and elongation, which is attributed to the thermodynamic quality of the solvent and its effect on the polymer chain conformation in solution. researchgate.netmdpi.com

Controlled Polymerization Strategies (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

Controlling the polymerization of this compound to achieve well-defined polymer structures has been a focus of research, particularly due to the monomer's susceptibility to chain transfer reactions. wikipedia.orgresearchgate.net Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that has been applied to this compound. mdpi.comd-nb.infosigmaaldrich.com

RAFT polymerization of this compound typically employs xanthate or dithiocarbamate (B8719985) transfer agents, which are effective for controlling the polymerization of less-activated monomers like VAc. mdpi.comsigmaaldrich.comacs.org These agents mediate chain growth through a degenerative chain transfer process. d-nb.infosigmaaldrich.com Successful RAFT polymerization of VAc has been demonstrated, yielding polymers with controlled molecular weights and relatively narrow molecular weight distributions, particularly at lower conversions. researchgate.netrsc.org The molecular weight has been shown to increase linearly with monomer conversion in controlled RAFT systems. rsc.org

RAFT allows for the synthesis of end-functionalized PVAc by using functional xanthate or dithiocarbamate agents. researchgate.netmdpi.comrsc.org This end-group fidelity is crucial for creating polymers with specific properties or for subsequent reactions like "click" chemistry. rsc.orgmdpi.com While RAFT offers significant control, challenges remain in achieving very high molecular weights with narrow dispersities, especially in emulsion polymerization. researchgate.net

Copolymerization of this compound with Diverse Monomers

This compound readily copolymerizes with a variety of other monomers, allowing for the tailoring of polymer properties for specific applications. wikipedia.org The properties of the resulting copolymers depend significantly on the type and proportion of the comonomer incorporated. terchemicals.comwikipedia.org

Ethylene-vinyl acetate (EVA) copolymers are a prominent example, formed by the copolymerization of this compound and ethylene (B1197577). terchemicals.comwikipedia.org The weight percentage of this compound in EVA can vary, typically from 10% to 50%, influencing the copolymer's characteristics. wikipedia.org Higher this compound content generally leads to increased flexibility, toughness, adhesion, and lower melting points, while decreasing crystallinity, strength, and resistance to certain chemicals. terchemicals.comwikipedia.org EVA copolymers are used in adhesives, films, and as modifiers for other materials. terchemicals.comhnnewmaterial.commcpolymers.com

Other monomers that copolymerize with this compound include acrylic acid (VA/AA), vinyl chloride (PVCA), and N-vinylpyrrolidone (Vp/Va copolymer). wikipedia.orgmdpi.com Copolymerization with monomers like acrylic acid, which is more activated than this compound, can lead to significant differences in reactivity ratios, impacting the copolymer composition and sequence distribution. mdpi.com The copolymerization process can be influenced by the solvent used, affecting the copolymerization rate and reactivity ratios. acs.org

Ethylene-Vinyl Acetate (EVA) Copolymers

Ethylene-vinyl acetate (EVA) is a copolymer derived from the polymerization of ethylene and this compound monomers. nih.govalfa-chemistry.comnih.gov The proportion of this compound in the copolymer typically ranges from 10% to 50% by weight, although compositions outside this range are also possible, leading to materials with distinct characteristics. nih.govnih.gov

Synthesis Methodologies

EVA copolymers are primarily synthesized via chain-growth polymerization of ethylene and this compound. nih.gov Several polymerization techniques can be employed for EVA production, including solution, suspension, bulk, and emulsion polymerization. nih.gov High-pressure bulk polymerization, conducted in tubular or autoclave reactors, is a widely used industrial technique. nih.gov In solution polymerization, ethylene and this compound are polymerized in a solvent in the presence of an initiator. Alcohols with four or fewer carbon atoms, or mixed solvents predominantly containing such alcohols (like methanol), can be used as solvents in this process. Radical initiators, such as azo compounds or peroxides (e.g., benzoyl peroxide), are commonly used to initiate the polymerization reaction, typically carried out at temperatures between 40°C and 80°C. nih.gov The reaction is exothermic, and controlling the temperature is crucial, especially at higher conversion rates where viscosity increases. nih.gov Continuous emulsion reaction has also been investigated as a less popular, alternative process. nih.gov

Influence of this compound Content on Copolymer Characteristics

The weight percentage of this compound (VA) significantly influences the properties and applications of EVA copolymers. nih.govalfa-chemistry.comnih.gov Varying the VA content allows for the creation of materials ranging from rigid thermoplastics to flexible elastomers. nih.govnih.gov

Generally, as the this compound content increases:

Flexibility and softness increase. nih.govalfa-chemistry.comnih.gov

Adhesion properties improve. alfa-chemistry.comnih.gov

Toughness and impact resistance increase. nih.govalfa-chemistry.com

Clarity and gloss tend to increase. nih.govalfa-chemistry.com

Low-temperature properties are enhanced. nih.govnih.gov

Stiffness and hardness decrease. alfa-chemistry.com

Resistance to certain chemicals may decrease. alfa-chemistry.com

Melting point and crystallinity decrease. nih.gov

EVA copolymers with low VA content (up to approximately 4%) are often referred to as this compound modified polyethylene (B3416737) and exhibit properties similar to low-density polyethylene but with increased gloss, softness, and flexibility. nih.gov Medium VA content (approximately 4% to 30%) results in thermoplastic ethylene-vinyl acetate copolymers, which behave as thermoplastic elastomers. nih.gov Materials with around 11% VA are used as hot-melt adhesives. nih.gov High VA content (greater than 60%) leads to ethylene-vinyl acetate rubber, an elastomeric polymer with rubber-like softness and flexibility. nih.gov Copolymers with up to 42% this compound content are available and recognized for their quality and versatility, with a broad range of melt indices.

Mechanistic Aspects of Ethylene and this compound Copolymerization

The copolymerization of ethylene and this compound primarily proceeds via a free radical polymerization mechanism. nih.gov This process involves the fundamental steps of chain initiation, chain growth, chain transfer, and chain termination. nih.gov The chain growth step is particularly important as it dictates the degree of polymerization and the average molecular weight of the copolymer, while chain transfer reactions influence the dispersity. nih.gov

In free radical copolymerization, the relative reactivity of the two monomers towards the growing polymer chain radical influences the copolymer composition and monomer sequence distribution. The reactivity ratios of ethylene and this compound in radical copolymerization are close to 1, suggesting a tendency towards a more random distribution of monomers along the polymer backbone.

Beyond radical polymerization, coordination-insertion mechanisms have also been explored for the copolymerization of this compound with ethylene using specific catalysts, such as palladium complexes bearing alkylphosphine-sulfonate ligands. This approach can yield linear copolymers with this compound units incorporated within the polymer chain and at chain ends.

This compound-Acrylate Copolymers

Copolymers of this compound with various acrylate (B77674) monomers, such as butyl acrylate and acrylic acid, are widely used in applications like adhesives, coatings, and paints.

Emulsion Copolymerization Processes and Formulation Strategies

Emulsion copolymerization is a prevalent method for synthesizing this compound-acrylate copolymers. This process involves dispersing monomers in an aqueous medium as an emulsion, typically stabilized by surfactants or protective colloids, and initiating polymerization with water-soluble initiators.

Typical formulation strategies for this compound-acrylate emulsion copolymerization involve a combination of monomers, initiators, and stabilizing agents. Monomers commonly include this compound and one or more acrylates, such as butyl acrylate (BA) and acrylic acid (AA). Initiator systems often consist of radical initiators like potassium persulfate or redox systems such as ammonium persulfate/sodium bisulfite.

Stabilizer systems play a critical role in maintaining emulsion stability and controlling particle size. These can include protective colloids like polyvinyl alcohol (PVA) and various emulsifiers, such as anionic surfactants (e.g., sodium lauryl sulfate (B86663), phosphate (B84403) esters of alkyl phenoxy polyethoxy ethanol) and non-ionic surfactants (e.g., alkylphenol polyoxyethylene ether). The concentration and type of stabilizing agent can influence the polymerization rate, particle stability, and mechanical properties of the resulting copolymer latex.

Seeded emulsion polymerization is a technique that can be employed, where a small amount of polymer seed particles is initially formed, and subsequent monomer addition and polymerization occur onto these seeds. Semi-continuous feeding methods, where monomers are added gradually over time, are also used to control copolymer composition and minimize the formation of unfavorable sequences.

Formulations may also include other additives depending on the desired properties of the final product, such as plasticizers or fillers.

Monomer Reactivity Ratios and Their Determination

Monomer reactivity ratios are fundamental parameters that describe the relative propensity of a radical chain end to add its own monomer compared to the other monomer in a copolymerization system. These ratios are crucial for predicting copolymer composition as a function of monomer feed composition and for understanding the monomer sequence distribution along the polymer chain.

For a binary copolymerization of monomers M₁ and M₂, the reactivity ratios are defined as: r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for the propagation of a radical ending in M₁ and M₂, respectively, with their own monomers (M₁ and M₂), and k₁₂ and k₂₁ are the rate constants for the cross-propagation reactions (M₁ radical adding M₂, and M₂ radical adding M₁).

Reactivity ratios for this compound (VAc) and acrylate monomers have been determined using various analytical techniques and methods. Common methods for determining copolymer composition, necessary for calculating reactivity ratios, include elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, and ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Several linearization methods are used to estimate reactivity ratios from experimental data, such as the Fineman-Ross method and the Kelen-Tudos method. The Mayo-Lewis intersection method is another approach for determining reactivity ratios. More advanced methods, including non-linear optimization techniques, can also be applied, particularly for data obtained at higher monomer conversions.

Studies on the copolymerization of this compound (VAc) with methyl acrylate (MA) have reported reactivity ratios. For instance, one study using ¹H-NMR spectroscopy at low conversions (less than 1%) in bulk polymerization at 60°C found reactivity ratios of r_MA = 6.3 ± 0.4 and r_VAc = 0.031 ± 0.006. Another study on VAc-methacrylamide copolymerization using solution polymerization reported r_VAC = 0.294 and r_MAM = 4.314. These values indicate that in these systems, the acrylate or methacrylamide (B166291) monomer is significantly more reactive towards both radical types than this compound.

Table: Monomer Reactivity Ratios for this compound with Selected Comonomers

Comonomerr_this compoundr_ComonomerMethod/ConditionsReference
Methyl Acrylate0.031 ± 0.0066.3 ± 0.4¹H-NMR, Bulk, 60°C, Low Conversion (<1%)
Methacrylamide0.2944.314Solution Polymerization, Elemental Analysis/FTIR

Note: Reactivity ratios can vary depending on the polymerization conditions, solvent, temperature, and the specific method used for their determination.

The reactivity ratios provide insight into the microstructure of the resulting copolymer. For example, when one monomer is significantly more reactive than the other (as seen with VAc and acrylates), the copolymer formed at the beginning of the polymerization will be richer in the more reactive monomer. As the polymerization proceeds, the concentration of the more reactive monomer in the feed decreases, leading to a drift in copolymer composition. This can result in copolymers with compositional heterogeneity. Controlling monomer feeding strategies, such as semi-continuous addition, can help mitigate this effect and produce copolymers with more homogeneous compositions.

Microstructure and Particle Morphology in VA-Acrylate Systems

The emulsion copolymerization of this compound (VA) with acrylates, such as butyl acrylate (BA), is widely used to produce latexes for applications like paints and adhesives acs.orgresearchgate.netscispace.com. Understanding and controlling the microstructure and particle morphology in these systems is crucial for tailoring the final product properties acs.orgscispace.com.

Studies on VA-acrylate emulsion copolymers with varying comonomer ratios and polymerization pathways (e.g., conventional batch, semi-continuous addition, core-shell) have investigated the relationships between synthesis, structure, and properties acs.orgresearchgate.net. Particular attention has been given to characterizing particle morphology as a function of monomer feed composition and the polymerization process used acs.orgresearchgate.net.

The effects of reaction variables on particle size and size distribution in this compound/butyl acrylate copolymer latexes have been explored. For instance, a monomer-starved feed method can be employed to produce latexes with a narrow particle size distribution and homogeneous composition acs.org. Increases in the ionic strength of the aqueous phase, using buffers like Na₂CO₃ and initiators such as (NH₄)₂S₂O₈, have been shown to increase particle size and broaden the particle size distribution of the latex acs.org.

Investigations using techniques like Transmission Electron Microscopy (TEM) have confirmed the existence of core-shell structures in poly(this compound-butyl acrylate) emulsion particles mdpi.com. In such systems, two-phase states can form within the film particles, indicating the presence of a core-shell morphology mdpi.com. The PVAc core and the P(VAc-BA) shell are initially incompatible components, but during emulsion preparation, some BA monomers, having more active free radicals than VAc monomers, can enter the particle core and participate in copolymerization mdpi.com. The amount of initiator used can influence the clarity of the core-shell structure and the properties of the resulting adhesive mdpi.com.

The presence of surfactants, such as silanol-terminated polydimethylsiloxane (B3030410) (PDMS) in hybrid surfactant systems, has been shown to influence the properties of this compound/butyl acrylate latexes synthesized via semi-batch seeded emulsion copolymerization scispace.com. Increasing the amount of PDMS surfactant can lead to a decrease in particle size while increasing solid content, viscosity, and viscosity average molecular weight of the copolymer scispace.com. The use of PDMS in hybrid surfactants can also result in a more uniform morphological structure of the final particles scispace.com.

Alternating Copolymerization (e.g., this compound and Maleic Anhydride)

This compound and maleic anhydride (B1165640) (MA) are known to undergo radical copolymerization to preferentially yield 1:1 alternating copolymers, particularly at moderate temperatures tandfonline.comtandfonline.comtandfonline.comresearchgate.net. This alternating structure is formed regardless of the initial monomer feed composition tandfonline.comtandfonline.comresearchgate.net. Random copolymers can be produced at higher temperatures, typically above 90°C, where the formation of a charge-transfer complex is hindered tandfonline.comlew.ro.

Formation and Role of Charge Transfer Complexes

The alternating copolymerization of this compound and maleic anhydride is understood to involve the participation of a charge-transfer complex (CTC) formed between the two comonomers tandfonline.comtandfonline.comresearchgate.netlew.ro. The existence of this complex has been demonstrated, and its equilibrium constant can be determined tandfonline.comresearchgate.net.

Maleic anhydride acts as an electron-accepting monomer, while this compound functions as an electron-donating monomer ingentaconnect.com. The interaction between these donor and acceptor monomers leads to the formation of a CTC ingentaconnect.com. Evidence for CTC formation includes the appearance of color in the monomer solution and the presence of new absorption bands or shifts in existing bands in UV-Vis-NIR spectroscopy ingentaconnect.com.

The CTC plays a crucial role in the alternating copolymerization mechanism researchgate.netlew.ro. While the exact mechanism has been debated, current understanding suggests that both free monomers and the charge-transfer complex can participate in the polymerization tandfonline.comtandfonline.comresearchgate.net. The participation of the complex influences the microstructure of the resulting alternating copolymers tandfonline.com.

Kinetic and Mechanistic Insights

The kinetics and mechanism of this compound and maleic anhydride copolymerization have been extensively studied tandfonline.comlew.roscilit.com. The copolymerization rate has been investigated by varying parameters such as solvent, temperature, and comonomer concentration tandfonline.com.

Two main types of mechanisms have been proposed for alternating copolymerization involving CTCs: one involving the homopolymerization of the charge-transfer complex, and another involving the simultaneous participation of both free monomers and the charge-transfer complex tandfonline.com. Studies on the this compound-maleic anhydride system have aimed to test these mechanisms and provide detailed experimental data tandfonline.com.

Detailed analyses, including techniques like ¹H and ¹³C NMR spectroscopy and thermogravimetric analysis, have been employed to study the microstructure of the alternating copolymers and understand the influence of CTC participation tandfonline.comresearchgate.netlew.ro. NMR spectra can confirm the alternating character of the copolymer, showing consistent environments for the monomer units along the chain lew.ro.

The relationship between the total copolymerization rate (Rp) and monomer concentration has been investigated, with results indicating that both the CTC and free monomers participate in the polymerization researchgate.net. For instance, in surface photografting copolymerization of this compound/maleic anhydride, the relationship between Rp and total monomer concentration ([VAC] + [MAH]) has been found to follow a power law, such as LnRp ∝ [VAC + MAH]¹·⁸³ researchgate.net.

Cationic Copolymerization of this compound

This compound exhibits potential for cationic polymerizability due to the electron-donating effect of the oxygen atom adjacent to the vinyl group through resonance osaka-u.ac.jpacs.orgfigshare.comacs.org. Cationic copolymerization of this compound with specific comonomers can lead to the formation of alternating and branched copolymer structures osaka-u.ac.jpacs.orgfigshare.comacs.org.

Mechanisms of Alternating and Branched Copolymer Formation

The formation of alternating sequences in the cationic copolymerization of this compound with non-homopolymerizable monomers like 1,3-dioxolan-4-ones is explained by a mechanism involving frequent crossover reactions osaka-u.ac.jpacs.orgfigshare.comacs.org. A carbocation derived from this compound reacts preferentially with the 1,3-dioxolan-4-one (B8650053) comonomer, followed by ring opening to generate a new carbocation osaka-u.ac.jpacs.org. This new carbocation then reacts exclusively with this compound due to the non-homopolymerizability of the comonomer, leading to the alternating structure upon repetition of these crossover reactions osaka-u.ac.jpacs.org.

Branched copolymers can also be generated in cationic copolymerizations of this compound with cyclic acetals exhibiting appropriate structures osaka-u.ac.jpfigshare.comacs.org. The mechanism for branched copolymer formation involves both crossover reactions and side-chain abstraction osaka-u.ac.jpacs.orgacs.org. Abstraction of the this compound-derived acetoxy group from a hemiacetal ester moiety in the main chain is a likely pathway for generating a carbocation, which can then react with a monomer to form branched structures osaka-u.ac.jpfigshare.comacs.org. Detailed analyses of the polymerization products, often using NMR spectroscopy, are crucial for elucidating these copolymerization mechanisms and the resulting copolymer structures osaka-u.ac.jpacs.orgfigshare.comacs.org.

Data Table: Selected Cationic Copolymerization Results of this compound

ComonomerCatalystCopolymer TypeKey Feature(s)Mn ( g/mol )Reference
1,3-Dioxolan-4-onesGaCl₃AlternatingFrequent crossover reactionsUp to 6.4 × 10³ osaka-u.ac.jpfigshare.com
2,5-dimethyl-1,3-dioxolan-4-oneGaCl₃AlternatingSpecific example of alternating copolymer6.4 × 10³ osaka-u.ac.jpfigshare.com
Cyclic Acetals-BranchedCrossover reactions and side-chain abstractionPortions > 10⁵ osaka-u.ac.jpfigshare.com
1,3-Dioxane (with α-angelicalactone instead of VAc)-AlternatingExample with a related monomer system10.4 × 10³ osaka-u.ac.jpfigshare.com
Vinyl Ethers-HomopolymerPrimarily vinyl ether homopolymer formed- osaka-u.ac.jp
Styrene-Negligible VAc incorporationVaries with reaction conditions- osaka-u.ac.jp

Terpolymerization of this compound

Terpolymerization involves the polymerization of three different monomers. This compound is frequently used as one of the monomers in terpolymerization to achieve polymers with tailored properties that are not possible with homopolymers or copolymers. This technique allows for the fine-tuning of properties such as flexibility, adhesion, water resistance, and thermal stability by varying the composition and ratios of the three monomers ajgreenchem.com.

Common co-monomers used with this compound in terpolymerization include acrylic acid (AA), butyl acrylate (BA), and vinyl chloride (VC) 14.139.213google.comgoogle.com. The properties of the resulting terpolymer are significantly influenced by the specific co-monomers chosen and their relative amounts in the polymerization feed ajgreenchem.com. For instance, incorporating acrylate monomers can increase the thermal stability of the terpolymer ajgreenchem.com.

Emulsion polymerization is a widely employed method for synthesizing this compound-based terpolymers ajgreenchem.comajgreenchem.com14.139.213. This process typically involves the monomers, initiators (such as ammonium persulfate (APS) and potassium persulfate (KPS)), and emulsifiers (like sodium dodecyl sulfate (SDS)) dispersed in an aqueous phase 14.139.213. Both batch and semi-continuous processes are utilized, with the semi-continuous process often preferred industrially for its efficiency ajgreenchem.comajgreenchem.com.

Research has explored the terpolymerization of this compound with monomers such as butyl acrylate and acrylic acid to produce latexes 14.139.213researchgate.net. Studies have investigated the kinetics and monomer incorporation in these terpolymerizations, confirming the presence of the different monomers in the final polymer structure using techniques like ¹H NMR and FT-IR spectroscopy 14.139.213researchgate.net. The conversion of monomers to polymer in these processes can exceed 90% under certain conditions 14.139.213researchgate.net.

This compound-based terpolymers find applications in various fields due to their advantageous properties. Their latexes are utilized in adhesives, paints, paper coatings, and textile applications ajgreenchem.com. For example, terpolymers of vinyl chloride, this compound, and hydroxyalkyl acrylate have been developed for use in protective coatings with excellent adhesion to metallic substrates google.com. The composition of the terpolymer can be adjusted to optimize properties for specific applications, such as achieving controlled water resistance and improved strength in adhesives by terpolymerizing this compound with acrylamide (B121943) and styrene researchgate.net.

Hybrid Polymer Systems Involving this compound Derivatives

Hybrid polymer systems involving this compound derivatives aim to combine the desirable properties of different polymer networks to create materials with enhanced performance. A notable example is the development of hybrid adhesives based on polythis compound (PVAc) and ethylene-vinyl acetate (VAE) copolymers.

Polythis compound-Ethylene Hybrid Adhesives: Synthesis and Interpenetrating Network (IPN) Formation

Polythis compound (PVAc) is a widely used adhesive, particularly for porous materials like wood, paper, and textiles, known for its excellent adhesion, flexibility, and film-forming properties researchgate.netindiamart.comresearchgate.net. Ethylene-vinyl acetate (VAE) copolymers, synthesized by the emulsion polymerization of this compound and ethylene, are also extensively used in adhesives and coatings due to their flexibility, toughness, adhesion to various substrates, and water resistance, often without the need for external plasticizers mcpolymers.comnus.edu.sgntu.edu.sg.

The development of hybrid PVAc-VAE adhesives involves creating a network that combines these two polymer systems. One approach focuses on forming an interpenetrating network (IPN) scirp.orgscirp.org222.198.130. An IPN is a polymer blend containing at least two polymers in network form, with at least one of the polymers synthesized and/or cross-linked in the immediate presence of the other google.com. In the context of PVAc-VAE hybrid adhesives, the goal is to synthesize a hybrid system where the PVAc and VAE components are intertwined scirp.orgscirp.org.

Synthesis of PVAc-VAE hybrid emulsions can be achieved through emulsion polymerization, where this compound monomer is polymerized in the presence of a pre-formed VAE dispersion scirp.orgscirp.org. This process allows for the formation of a hybrid network. The properties of the resulting hybrid adhesive can be influenced by adjusting the weight ratios of the this compound monomer and the VAE component scirp.orgscirp.org.

Research into PVAc-VAE hybrid adhesives has investigated their mechanical, thermal, and physical properties. Studies have shown that the addition of VAE dispersion to PVAc emulsion can impact properties such as tensile shear strength, heat resistance, and water resistance scirp.orgscirp.org222.198.130. While the addition of VAE may sometimes lead to a decrease in mechanical properties under dry conditions and heat resistance, it has been observed to enhance water resistance compared to conventional PVAc homopolymer-based adhesives scirp.orgscirp.org222.198.130. This improved water resistance is a significant advantage for certain adhesive applications scirp.orgscirp.org.

The synthesis process typically involves emulsion polymerization techniques. While high-pressure reactors are often used for the synthesis of VAE copolymers to achieve sufficient ethylene incorporation, the preparation of the hybrid emulsion involves polymerizing this compound in the presence of the VAE dispersion, which may be carried out under different conditions nus.edu.sgntu.edu.sg. The resulting hybrid emulsions are characterized using various techniques to assess their properties and understand the network structure scirp.orgscirp.org.

The development of PVAc-VAE hybrid adhesives demonstrates how combining different this compound-based polymers through techniques like IPN formation can lead to materials with enhanced and tailored properties for specific adhesive applications, particularly where improved water resistance is desired.

Environmental Fate and Atmospheric Chemistry of Vinyl Acetate

Atmospheric Degradation Pathways and Mechanisms

The atmospheric degradation of vinyl acetate (B1210297) is primarily driven by its reactions with OH, O3, and NO3 radicals. These reactions initiate complex mechanisms that yield a variety of atmospheric byproducts.

OH Radical-Initiated Oxidation: Kinetics and Products

The reaction of vinyl acetate with OH radicals is the dominant removal pathway in the troposphere. acs.orgconicet.gov.ar This reaction proceeds almost entirely by the addition of the OH radical to the double bond in the this compound molecule. acs.orgconicet.gov.ar

The OH-initiated oxidation of this compound yields several main products, which can vary depending on the presence or absence of NOx. In the presence of NOx, the main products reported are formaldehyde (B43269), formic acetic anhydride (B1165640), and acetic acid. researchgate.netacs.orgconicet.gov.arrsc.org Formaldehyde yields have been reported as high as 99 ± 15% in the presence of NOx. conicet.gov.ar Formic acetic anhydride yields were found to be 84 ± 11%, and acetic acid yields were 18 ± 3% in the presence of NOx. conicet.gov.ar

In the absence of NOx, the product distribution changes. The main products observed are acetic acid, formic acetic anhydride, and formaldehyde, but with different yields: acetic acid (87 ± 12)%, formic acetic anhydride (28 ± 5)%, and formaldehyde (52 ± 8)%. conicet.gov.ar

The formation of these products is explained by the subsequent reactions of the initially formed hydroxyalkoxy radicals. In the presence of NOx, the main pathway for these radicals is decomposition. conicet.gov.ar In the absence of NOx, an α-ester rearrangement becomes a significant pathway, leading to the production of acetic acid and other radical species. conicet.gov.arrsc.org

Addition versus Hydrogen Abstraction Pathways

Reaction with Ozonolysis (O3) and Nitrate (B79036) Radical (NO3)

Besides OH radicals, this compound also reacts with ozone (O3) and nitrate radicals (NO3), although these reactions are generally slower than the reaction with OH. acs.orgnih.gov

Kinetic studies have determined the rate constants for the reactions of this compound with these oxidants at room temperature and atmospheric pressure. The rate constant for the reaction with OH radicals is approximately (2.3 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.orgacs.orgnih.gov For the reaction with NO3 radicals, the rate constant is (7.3 ± 1.8) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The reaction with O3 is significantly slower, with a rate constant of (3.0 ± 0.4) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Based on these rate constants, atmospheric lifetimes of this compound have been estimated. The lifetime due to reaction with OH radicals is approximately 6 hours. acs.orgnih.gov The lifetimes due to reactions with NO3 and O3 are considerably longer, estimated at 6 days and 5 days, respectively. acs.orgnih.gov These estimations confirm that the reaction with OH radicals is the primary removal process for this compound in the troposphere. acs.orgnih.gov

Here is a table summarizing the kinetic rate constants and estimated atmospheric lifetimes:

OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
OH(2.3 ± 0.3) × 10⁻¹¹ acs.orgnih.gov~6 hours acs.orgnih.gov
NO3(7.3 ± 1.8) × 10⁻¹⁵ acs.orgnih.gov~6 days acs.orgnih.gov
O3(3.0 ± 0.4) × 10⁻¹⁸ acs.orgnih.gov~5 days acs.orgnih.gov
Kinetic Rate Constants and Atmospheric Lifetimes

Theoretical and Computational Approaches to Atmospheric Chemistry

Quantum Chemical Studies of Reaction Mechanisms and Potential Energy Surfaces

Quantum chemical studies are employed to investigate the potential energy surfaces (PESs) and reaction mechanisms involved in the atmospheric oxidation of this compound. These studies help to elucidate the preferred reaction pathways and the structures and energies of transition states and intermediates. For instance, theoretical studies on the reaction of this compound with hydroxyl radicals (OH), a primary atmospheric oxidant during the daytime, indicate that the reaction proceeds predominantly via the addition of the OH radical to the double bond rather than through direct hydrogen abstraction. acs.orgresearchgate.netnih.gov The addition can occur at either of the ethylenic carbon atoms, forming different β-hydroxyalkyl radicals. acs.orgresearchgate.netconicet.gov.ar These initial adducts are energy-rich intermediates that subsequently react with atmospheric oxygen (O₂) and nitrogen monoxide (NO). acs.orgresearchgate.netnih.gov

Computational Kinetics for Atmospheric Oxidation Processes

For the OH-initiated oxidation of this compound, conventional transition state theory (TST) calculations are used to determine reaction rates. acs.orgresearchgate.netnih.gov Calculated rate constants for the addition reactions show negative temperature dependence in the range of 250–350 K. acs.orgresearchgate.netnih.gov The calculated rate constant at 298 K (1.61 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) shows good agreement with experimental data, which range from (2.3 ± 0.3) × 10⁻¹¹ to (2.48 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.netnih.gov This agreement validates the computational approach and provides confidence in the predicted reaction rates.

Environmental Occurrence and Distribution Studies

Monitoring studies are conducted to assess the presence and distribution of this compound in various environmental compartments, including ambient air and wastewater effluents. These studies provide valuable data on exposure levels and help to identify potential sources of contamination.

Detection and Monitoring in Ambient Air and Wastewater Effluents

This compound has been detected in ambient air, although typically at low levels. cdc.govcdc.govnih.govnih.gov Concentrations ranging from 0.07 to 0.57 ppm (equivalent to 0.25–2 mg/m³) have been reported in areas with this compound manufacturing or processing facilities. nih.gov Lower concentrations, such as 0.5 µg/m³, have been detected near chemical waste disposal sites. nih.gov More recent monitoring data from air monitoring sites across the United States show median this compound levels of 0.173 ppbv in 2022 and 0.125 ppbv in 2023. cdc.gov These levels suggest that general population exposure through inhalation of contaminated ambient air is likely low. cdc.gov

This compound has also been detected in wastewater effluents. For example, it was detected at a concentration of 50 mg/L in wastewater effluents from a polythis compound plant. nih.gov Studies on municipal wastewater treatment plant effluents have also identified polythis compound (PVAc) as a component of microplastics, contributing a small proportion (0.6% to 5.3%) to the total detected polymers. oaepublish.com While this compound itself may undergo degradation in water, its presence in wastewater, particularly from industrial sources, highlights a potential pathway for environmental release.

Interactive Table 1: Ambient Air Concentrations of this compound

Location TypeConcentration Range (approx.)Year(s)Source
Area near manufacturing/processing facilities0.25–2 mg/m³ (0.07–0.57 ppm)Not specifiedUnited States Agency for Toxic Substances and Disease Registry, 1992 nih.gov
Near chemical waste disposal site0.5 µg/m³1982Pellizzari, 1982 nih.gov
Air monitoring sites (United States, median)0.173 ppbv2022ATSDR cdc.gov
Air monitoring sites (United States, median)0.125 ppbv2023ATSDR cdc.gov

Interactive Table 2: this compound in Wastewater

Source TypeConcentration (approx.)Year(s)Source
Polythis compound plant effluent50 mg/L1970Stepanyan et al., 1970 nih.gov

Advanced Characterization and Analytical Methodologies in Vinyl Acetate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are invaluable for determining the chemical structure of vinyl acetate (B1210297) polymers and monitoring the progress of polymerization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymer Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed analysis of copolymer microstructure, including monomer sequencing, chain branching, and the identification of different tacticities (arrangements of monomer units). For vinyl acetate copolymers, both ¹H and ¹³C NMR are extensively used.

Studies on ethylene-vinyl acetate (EVA) copolymers have utilized ¹H and ¹³C NMR spectroscopy to determine the this compound mole fraction, chain branching, and the average lengths of ethylene (B1197577) and this compound blocks rjsvd.com. Two-dimensional (2D) NMR techniques, such as heteronuclear single quantum coherence (HSQC) and total correlation spectroscopy (TOCSY), have been applied to analyze the comonomer sequences in EVA copolymers acs.orgacs.org. These 2D methods enable direct correlation among neighboring species, providing unambiguous assignments of microstructural features acs.org. Chemical shift modeling can also be applied to analyze compositional sensitive resonances and determine reactivity ratios from diad and triad (B1167595) fractions researchgate.net.

For instance, the microstructure of amine-modified poly(this compound-co-vinyl alcohol) copolymers has been studied using a combination of 2D NMR techniques like COSY, ¹H-¹³C HMQC, and HMBC, allowing for a complete signal assignment researchgate.net. On-line ¹H NMR spectroscopy has been employed for kinetic studies of radical copolymerization reactions involving this compound, enabling the monitoring of individual monomer conversions and the determination of monomer mixture and copolymer compositions over time researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Product Analysis

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and characterize the chemical structure of this compound and its polymers. It is particularly useful for analyzing reaction products and monitoring changes during processes like polymerization or degradation.

FTIR spectra of polythis compound (PVAc) show a characteristic band at 1736 cm⁻¹ attributed to the carbonyl stretching vibration rsc.org. Other bands in the region of 1700 to 500 cm⁻¹ correspond to C-O stretching vibrations, CH₂ group vibrations, and polymer chain vibrations rsc.org. FTIR can be used for the quantitative analysis of copolymers, such as ethylene and this compound copolymers acs.org.

In studies of the degradation of polythis compound, FTIR has been used to observe changes in characteristic bands. For example, during high-energy heavy ion-induced degradation of PVAc, a decrease in the intensity of acetate bands and the appearance of a new broad absorption band around 3438–3470 cm⁻¹ assigned to O-H stretching have been observed, indicating the formation of hydroxyl groups rsc.orgnih.gov. FTIR analysis can also confirm the complete reaction of monomers by the absence of characteristic peaks for carbon-carbon double bonds mdpi.com.

UV-Visible Spectroscopy for Kinetic Studies

UV-Visible (UV-Vis) spectroscopy can be applied to study the kinetics of this compound polymerization, particularly when photoinitiators or colored species are involved. Changes in absorbance at specific wavelengths can be monitored over time to track the concentration of reactants or products.

While direct UV-Vis studies of this compound monomer itself might be limited due to its relatively low absorbance in the typical UV-Vis range, the technique is valuable for monitoring initiators or additives that absorb in this region. For example, UV-Vis spectroscopy has been used in kinetic-mechanistic studies of this compound living radical polymerization mediated by cobalt porphyrins rsc.org. It has also been used to study the decomposition rate of photoinitiators like BAPO during photoinitiated RAFT polymerization of this compound by monitoring the decrease in its absorbance upon UV irradiation researchgate.net.

UV-Vis spectroscopy, along with other techniques, has been used to correlate the properties of polymers with the size and catalytic activity of supported metal nanoparticles in the context of this compound polymerization researchgate.net.

Chromatographic Methods for Product Separation and Analysis

Chromatographic techniques are essential for separating and quantifying the components in reaction mixtures, including monomers, solvents, and polymers, as well as determining polymer molecular weight and distribution.

Gas Chromatography (GC) for Reaction Stream Composition

Gas Chromatography (GC) is a widely used technique for analyzing the composition of reaction streams in this compound production and polymerization. It allows for the separation and quantification of volatile components such as this compound monomer, unreacted reactants (e.g., ethylene, acetic acid), solvents, and volatile by-products.

GC has been used to analyze the liquid phase in the production of this compound monomer, separating components like this compound, acetic acid, and water mdpi.com. In the analysis of reaction streams from this compound manufacture, GC can be employed to separate and quantify components such as carbon dioxide and ethylene after removing acetic acid and this compound using a precolumn google.com. GC analysis of reaction mixtures can provide experimental data on monomer feed composition over the course of copolymerization experiments tue.nl.

GC-MS (Gas Chromatography-Mass Spectrometry) is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS. Pyrolysis-GC-MS has been used to analyze the composition of poly(this compound) materials, including the identification of the polymer backbone degradation products (e.g., ethanoic acid, benzene) and additives si.edu. GC-MS can also be recommended for measuring residual monomer amounts in copolymerization studies mdpi.com.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a primary technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of polymers like polythis compound (PVAc) and ethylene-vinyl acetate (EVA) copolymers. SEC separates polymer molecules based on their hydrodynamic volume in solution.

SEC has proven to be a reliable method for characterizing the molecular weight distribution of both PVAc and polyvinyl alcohol (PVA), which is produced by hydrolysis of PVAc marinalg.org. For PVAc, tetrahydrofuran (B95107) (THF) is a common solvent for SEC analysis, although others like trichlorobenzene (TCB) can also be used marinalg.org.

Coupling SEC with detectors such as differential refractometers (DRI), viscometers (VIS), and multi-angle laser light scattering (MALLS) provides more comprehensive information about polymer structure. SEC coupled with on-line differential viscometry and/or MALLS has been successfully used for PVAc and PVA to determine molecular weight distribution, intrinsic viscosity, root-mean-square radius, and solution conformation marinalg.orgresearchgate.net. This multi-detector approach allows for the determination of absolute molecular weight and structural parameters, including branching characteristics researchgate.netkinampark.com.

Studies have shown that SEC curves of poly(this compound) shift to higher molecular weights with slight broadening as polymerization proceeds researchgate.net. SEC/MALLS has been applied to quantify branching in PVAc, showing that the molecular weight distribution of branched polymers is broader and the mean square radius is smaller compared to linear polymers of similar molecular weight researchgate.net. The number of branches per molecule can increase with increasing molecular weight in branched samples researchgate.net. SEC coupled with an infrared (IR) detector sensitive to carbonyl groups is a key complement for analyzing this compound copolymers, providing comonomer content along the molecular weight distribution polymerchar.com.

Thermal Analysis Techniques for Polymerization and Material Behavior

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for studying the thermal properties of this compound polymers. These methods provide quantitative and qualitative information about physical and chemical changes that involve endothermic/exothermic processes or changes in heat capacity eag.com.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Exothermicity

DSC measures the heat flow associated with transitions in materials as a function of temperature and time eag.com. For this compound and its polymers, DSC is used to determine key thermal transitions such as glass transition temperature (Tg), crystallization temperature, and melting temperature (Tm) eag.comlu.se.

Polythis compound (PVAc) is typically an amorphous polymer, and its glass transition temperature (Tg) is relatively low, around 30-40 °C semanticscholar.orgthermalsupport.com. The Tg of PVAc can be influenced by factors such as molecular weight, plasticizer content, and the presence of other components in blends or copolymers semanticscholar.orgasianpubs.orguc.edunih.gov. For instance, the addition of plasticizers can lower the Tg of PVAc uc.edu. In PVAc/poly(lactic acid) (PLA) blends, the addition of PVAc can improve miscibility, indicated by shifts in the glass transition temperatures of the components semanticscholar.org.

Ethylene-vinyl acetate (EVA) copolymers, being semi-crystalline, exhibit both glass transition and melting transitions. The thermal properties of EVA copolymers are significantly influenced by the this compound (VA) content lu.seakjournals.comresearchgate.net. Increasing the VA content generally leads to a decrease in the melting temperature and crystallinity of the copolymer, as the branched this compound units disrupt the crystallization of ethylene segments lu.seresearchgate.net. DSC analysis of EVA copolymers with varying VA content (e.g., 5% to 40% VA) reveals endothermic peaks in the melting zone akjournals.com. Some studies show two endothermic peaks (Tm1 and Tm2) in the melting zone for EVA copolymers akjournals.com. The crystallization temperature of EVA also tends to decrease with increasing VA content researchgate.net.

DSC is also valuable for studying the polymerization of this compound, particularly its exothermicity, which is critical for process safety spbstu.ruicheme.org. The bulk polymerization of this compound is highly exothermic, with a heat of polymerization reported to be in the range of 970 to 1221 J/g, or approximately -1036 J/g spbstu.ruicheme.org. DSC can measure the enthalpy change (ΔHp) associated with the polymerization, providing insights into the reaction's energy release spbstu.ru. Studies using DSC have examined the thermal runaway potential of this compound polymerization initiated by various catalysts like AIBN, BPO, and K2S2O8, measuring onset temperatures and enthalpy changes spbstu.ru.

DSC can also be used to assess the curing state of thermoset materials like EVA encapsulants used in photovoltaic modules, as the degree of crosslinking affects their properties energy.gov. By analyzing the curing enthalpy, DSC can determine the initial degree of cure, offering a more efficient alternative to traditional methods like xylene extraction gel content analysis energy.gov.

Thermogravimetric Analysis (TGA) for Thermal Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere uctm.edu. This technique is widely used to study the thermal stability and degradation kinetics of this compound polymers.

The thermal degradation of poly(this compound) (PVAc) typically occurs in two main stages under inert conditions asianpubs.orguctm.educore.ac.ukresearchgate.net. The first stage, occurring between approximately 300 and 400 °C, is the deacetylation step, where acetic acid is eliminated from the polymer backbone, leaving a highly unsaturated residue or polyene asianpubs.orguctm.educore.ac.ukresearchgate.net. This stage results in a significant weight loss, around 70% of the original weight uctm.eduresearchgate.net. The elimination of acetic acid can be identified by coupling TGA with mass spectrometry (TGA-MS), which detects fragments corresponding to acetic acid (e.g., m/e 60) core.ac.ukresearchgate.netnetzsch.coms4science.at. The deacetylation of PVAc is reported to be an autocatalytic reaction core.ac.ukkpi.ua.

The second stage of PVAc degradation occurs at higher temperatures, typically between 400 and 500 °C in inert conditions, involving the degradation of the polyene backbone through chain scission reactions core.ac.uk. Under oxidative environments, the formed polyene can undergo aromatization and further oxidation at elevated temperatures core.ac.ukresearchgate.net.

Ethylene-vinyl acetate (EVA) copolymers also exhibit a two-stage thermal degradation process, similar to PVAc netzsch.comkpi.uaulb.ac.be. The first stage involves the elimination of acetic acid from the this compound units, while the second stage relates to the decomposition of the remaining polymer backbone, which is primarily polyethylene-like netzsch.comulb.ac.be. The thermal degradation behavior of EVA copolymers is dependent on the this compound content kpi.ua. TGA can be used to determine the VA content in EVA copolymers, as the maximum rate of weight loss during the acetic acid evolution stage shows a linear relationship with VA content kpi.ua.

TGA can also be used to study the thermal degradation kinetics by applying various kinetic models to the weight loss data obtained at different heating rates uctm.educapes.gov.brmdpi.com. This allows for the determination of kinetic parameters such as activation energy uctm.educapes.gov.brmdpi.comcapes.gov.br. Studies have investigated the degradation kinetics of PVAc and EVA copolymers in both inert and oxidative conditions ulb.ac.becapes.gov.br. The presence of additives or blending with other polymers can influence the thermal degradation behavior of PVAc and EVA asianpubs.orgacs.org. For example, blending PVAc with PLA can decrease the thermal stability compared to pure PVAc asianpubs.org. In blends of PVAc and PVC, the presence of PVC significantly influences the first stage of degradation due to the liberation of hydrogen chloride acs.org.

Microscopic and Morphological Characterization of Polymeric Systems

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are essential for visualizing the surface morphology and internal structure of this compound polymers and their blends or composites.

Scanning Electron Microscopy (SEM) for Polymer Blend Morphology and Particle Structures

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of materials primescholars.com. For polythis compound (PVAc) and ethylene-vinyl acetate (EVA) copolymers, SEM is used to examine the morphology of films, blends, and particle structures in latexes.

In polymer blends containing PVAc or EVA, SEM is used to study the phase morphology, including the dispersion of different polymer phases and the size and distribution of dispersed particles asianpubs.orgprimescholars.comkpi.uarsc.orgmgutheses.in. For instance, SEM analysis of PVAc/PLA blends prepared by solution casting has shown smooth and uniform surfaces for pure PVAc films, while blend films exhibit small domains of the dispersed PLA phase within the PVAc matrix, indicating a miscible blend with homogeneous dispersion asianpubs.org. Similarly, SEM has been used to investigate the morphology of EVA/PVAc blends, revealing the microstructure and dispersion of components primescholars.com.

SEM is also valuable for studying the morphology of EVA copolymers blended with other polymers like polypropylene (B1209903) (PP) kpi.ua. In EVA/PP blends, SEM can visualize the dispersed EVA phase within the PP matrix and analyze how processing or annealing affects the particle size and distribution, potentially leading to gradient phase structures kpi.ua. The particle size of the dispersed phase can increase with increasing concentration of the blending copolymer rsc.org.

For polymeric systems in the form of particles, such as PVAc-based latexes, SEM is used to characterize the particle shape, size, and surface morphology rsc.orgresearchgate.netmdpi.comresearchgate.net. Studies on structured latex particles with PVAc cores and polystyrene (PS) shells have utilized SEM to visualize the core-shell structure and observe how variations in composition or synthesis methods affect the particle morphology, ranging from spherical particles with smooth surfaces to particles with protuberances rsc.orgresearchgate.netmdpi.comresearchgate.net. SEM can confirm the inverted core-shell structure of PVAc/PS latex particles mdpi.com. SEM has also been used to examine the morphology of glued joints formed with PVAc glues, showing the structure and potential fragility of the glue line nih.gov.

Rheological and Mechanical Testing Methodologies for Polymer Performance

Rheological and mechanical testing techniques are crucial for evaluating the performance characteristics of this compound polymers, including their strength, stiffness, and resistance to deformation and fracture.

Analysis of Tensile Strength, Modulus, and Impact Resistance

Tensile testing is a fundamental mechanical characterization method that measures a material's response to a uniaxial tensile force, providing parameters such as tensile strength, elastic modulus (Young's modulus), and elongation at break researchgate.netculturalheritage.orgnih.gove3s-conferences.org. Impact resistance measures a material's ability to withstand a sudden applied force rsc.orgresearchgate.netlookpolymers.commatweb.comworldscientific.com.

For poly(this compound) (PVAc), mechanical properties like tensile strength and hardness can vary with molecular weight asianpubs.org. The mechanical properties of PVAc films can also be influenced by the solvent used during film casting culturalheritage.org. Films cast from acetone (B3395972) solutions have shown greater initial modulus, yield stress, and tensile strength compared to those cast from chloroform (B151607) solutions, while elongation at break showed the reverse trend culturalheritage.org. The addition of PVAc to blends with other polymers, such as poly(lactic acid) (PLA) or polypropylene carbonate (PPC) and poly(methyl methacrylate) (PMMA), can significantly impact their mechanical properties, increasing tensile strength and modulus researchgate.netresearchgate.net. PVAc can act as a compatibilizer in blends, improving interfacial adhesion and thus enhancing mechanical performance semanticscholar.orgresearchgate.netresearchgate.net.

Ethylene-vinyl acetate (EVA) copolymers are known for their flexibility and toughness, and their mechanical properties are strongly dependent on the this compound (VA) content lookpolymers.commatweb.comworldscientific.comthieme-connect.de. Increasing the VA content in EVA generally leads to a decrease in hardness, Young's modulus, and tensile strength, while increasing flexibility and impact absorption capacity due to reduced crystallinity and a more rubbery nature thieme-connect.de. EVA copolymers with lower VA content tend to have higher tensile strength and modulus thieme-connect.de.

Tensile strength values for EVA copolymers (film grade) can range from 3.40 to 33.0 MPa, with average values around 15.2-15.6 MPa lookpolymers.commatweb.com. Tensile impact strength for EVA (film grade) can range from 146 to 815 kJ/m², with an average value around 596 kJ/m² lookpolymers.commatweb.com.

In polymer blends, the addition of EVA can significantly improve the impact strength of brittle polymers like poly(lactic acid) (PLA) rsc.orgresearchgate.net. Blends of PLA with EVA (50 wt% VA content) have shown significant enhancements in Izod impact strength, achieving "super tough" characteristics with efficient dispersion of EVA rsc.org. The impact resistance and elongation at break of PLA blends can increase substantially with the addition of modified natural rubber/PVAc researchgate.net.

The mechanical properties of EVA can also be affected by the inclusion of fillers like glass fibers, which can increase durometer hardness, Young's modulus, and tensile strength, particularly at higher filler concentrations thieme-connect.de.

Polythis compound (PVAc), the polymer derived from this compound, exhibits viscoelastic properties, which are a combination of viscous and elastic characteristics when subjected to deformation. These properties are significantly influenced by factors such as temperature, frequency, molecular weight, and the presence of additives like plasticizers or fillers. Dynamic Mechanical Analysis (DMA) is a widely used technique to characterize the viscoelastic behavior of PVAc and its copolymers swst.orgscirp.orgscirp.orgthieme-connect.com. DMA involves applying an oscillating force to a sample and analyzing its response in terms of storage modulus (G' or E'), loss modulus (G''), and the loss tangent (tan δ), which is the ratio of the loss modulus to the storage modulus (G''/G') scirp.orgscirp.orguc.edu.

The storage modulus (G' or E') represents the elastic component of the material's response, indicating its ability to store energy, often associated with stiffness. The loss modulus (G'') represents the viscous component, indicating the material's ability to dissipate energy, related to internal friction scirp.orguc.edu. The glass transition temperature (Tg) of PVAc, typically ranging from 30°C to 45°C depending on molecular weight and other factors, is a critical point where the material transitions from a rigid, glassy state to a more flexible, rubbery state atamanchemicals.commfa.orgemerald.commdpi.com. Below the Tg, PVAc is in a glassy state with a high storage modulus, indicating rigid behavior. Above the Tg, it is in a rubbery state with a lower storage modulus and increased molecular mobility psu.edu. In the region near the Tg, the material exhibits characteristics of both states psu.edu. The tan δ peak is often used to determine the Tg scirp.orgscirp.org.

Detailed research findings on the viscoelastic properties of PVAc highlight the impact of various modifications and conditions:

Temperature and Frequency Dependence: Viscoelastic properties of polymers, including PVAc, are highly dependent on temperature and the frequency of applied stress uc.edupsu.edu. Under isothermal conditions, viscoelastic functions can be obtained in either the time or frequency domain psu.edu. Time-temperature superposition principles can be applied to predict the long-term viscoelastic behavior from short-term measurements at different temperatures uc.edupsu.educolab.ws.

Effect of Molecular Weight: The molecular weight of PVAc influences its viscoelastic properties. Studies on PVAc fractions with varying molecular weights have investigated creep compliance and relaxation spectra acs.orgnasa.gov.

Influence of Additives and Modifications:

Plasticizers: The presence of plasticizers in PVAc formulations lowers the Tg, decreases hardness and strength, and increases creep mdpi.comresearchgate.netpreprints.org. Loss of plasticizer due to aging can lead to an increase in Tg and a decrease in creep resistance mdpi.compreprints.org.

Fillers: The addition of fillers, such as cellulose (B213188) nanofibrils or organophilic clay, can significantly influence the viscoelastic properties of PVAc composites. Increasing filler content generally leads to increased reinforcing effects in the glassy, glass transition, and rubbery plateau regions, resulting in a higher storage modulus swst.orgdoi.org.

Copolymerization and Blending: Copolymerization with monomers like ethylene or vinyl versatate, or blending with other polymers such as polyvinyl alcohol (PVOH) or poly(butylene succinate) (PBS), can modify the viscoelastic behavior and creep resistance of PVAc colab.wswindows.netresearchgate.netsci-hub.sedntb.gov.uaresearchgate.net. For example, incorporating ethylene into this compound copolymers (EVA) can affect rheological properties sci-hub.segoogle.com. Partially hydrolyzed poly(this compound-co-ethylene) (VAE) copolymers show increased storage modulus and complex viscosity with increasing hydroxyl group content colab.ws. Blends of PBS and PVAc show partial miscibility and altered rheological properties researchgate.net.

Crosslinking: Chemical crosslinking can increase the glass transition temperature and improve the viscoelastic and mechanical characteristics of polymers like PVOH, which is related to PVAc through hydrolysis researchgate.net. While the provided text doesn't directly detail crosslinking of PVAc itself in relation to viscoelasticity, modifications to improve water and heat resistance often involve crosslinking agents or co-monomers scirp.orgresearchgate.net.

Moisture Content: Moisture content can significantly affect the viscoelastic properties of PVAc, similar to the effect of temperature. Increased moisture can accelerate creep rates psu.educapes.gov.braip.org.

Creep Resistance: PVAc generally exhibits poor resistance to creep under load, particularly at temperatures above its glass transition temperature atamanchemicals.commfa.orgemerald.commdpi.comresearchgate.netpreprints.org. This is attributed to its linear amorphous structure with weak polar interactions between molecular chains emerald.com. Modifications, such as blending or incorporating fillers, are explored to improve creep resistance researchgate.netvinavil.com. Some modified PVAc emulsions are specifically noted for very good creep resistance vinavil.com.

Dynamic Mechanical Analysis (DMA) data can provide quantitative insights into these properties. For instance, DMA curves show the temperature dependence of storage and loss moduli, revealing transitions and the material's stiffness and damping characteristics across different temperature ranges scirp.orgscirp.orgiaamonline.org. Nanoindentation techniques have also been used to determine the nonlinear viscoelastic behavior of PVAc researchgate.netsv-jme.eu.

The viscoelastic behavior of PVAc is crucial for its applications, particularly in adhesives, coatings, and films. Understanding and controlling these properties through molecular design and formulation is essential for optimizing performance and durability under various environmental and mechanical stresses.

Data Tables:

Based on the search results, specific numerical data points for creating detailed, interactive tables with comprehensive research findings are somewhat dispersed and often presented within figures or discussed qualitatively within the text snippets. However, some illustrative data points and trends can be summarized.

Table 1: Effect of Organophilic Clay on PVAc Glass Transition Temperature

PVAc/Clay Composite (wt. %)Glass Transition Temperature (onset) (°C)Source
Pure PVAc15 doi.org
PVAc/TBA-Magh 1 wt. %25 doi.org
PVAc/TBA-Magh 3 wt. %39 doi.org
PVAc/TBA-Magh 4 wt. %41 doi.org

Note: TBA-Magh refers to tetrabutylammonium-modified maghnite.

Table 2: Effect of Aging on PVAc Adhesive Glass Transition Temperature

PVAc Adhesive (Type)Initial Tg (°C)Tg after Aging at 130°C for 550 h (°C)Source
White Glue735 mdpi.compreprints.org

Note: This shows an increase in Tg likely due to plasticizer loss.

Table 3: Effect of Cellulose Nanofibrils on PVAc Viscoelastic Properties (Qualitative Trends)

PropertyEffect of Increasing Cellulose Nanofibril ContentSource
Storage Modulus (Glassy Region)Increase swst.org
Storage Modulus (Glass Transition Region)Increase (up to nearly two decades) swst.org
Storage Modulus (Rubbery Plateau Region)Increase swst.org
Damping Intensity (Tan δ peak)Decrease (from 0.85 to 0.2-0.3) swst.org
PVAc Glass Transition Temperature (from Tan δ)Not significantly altered (± 2ºC) swst.org

Table 4: Creep Behavior of PVAc under High Humidity

ConditionEffect on Creep Rates (compared to dry material)Source
92% Relative HumidityAccelerated by approximately four orders of magnitude capes.gov.braip.org

Applications and Performance of Vinyl Acetate Based Polymers in Specialized Systems

Adhesives and Sealants Technology

Vinyl acetate (B1210297) monomer (VAM) is a crucial ingredient in the production of adhesives, especially emulsion-based types used in a broad spectrum of industrial and consumer applications. greengubregroup.com VAM-based adhesives provide robust bonding capabilities on various substrates. uniqueimpex.org.in These polymers are also used in sealants to create durable seals. greengubregroup.com

Poly(vinyl acetate) (PVAc) and Ethylene-Vinyl Acetate (EVA) Adhesives

PVAc and EVA adhesives are widely used due to their ease of application and suitability for a wide range of uses. hengningfilm.com PVAc glue, also known as white glue, is a water-based adhesive commonly used for porous materials like wood, paper, and cloth, known for its good bonding strength and ease of use. hengningfilm.comwikipedia.org EVA, a copolymer of ethylene (B1197577) and this compound, offers strong bonds and flexibility, making it suitable for various purposes, including crafts and industrial applications. hengningfilm.com The proportion of this compound in EVA typically ranges from 10% to 50%, influencing the material's properties; higher this compound content leads to softer and more flexible products. wikipedia.orgscribd.comthermtest.com

EVA hot melt adhesives are widely used in various industries, including packaging, assembly, wood bonding, and labeling. northwestadhesives.com They are thermoplastic materials that are relatively easy to process. EVA hot melts can bond both porous and non-porous materials, including some with specialty surface coatings. northwestadhesives.com PVAc adhesives are commonly used for paper and packaging due to their fast-setting and high-strength bonding properties. vaepolymers.com They are also versatile and compatible with a wide range of porous substrates like paper and cardboard. vaepolymers.com

Formulation Strategies and Performance Enhancement

The performance of PVAc and EVA emulsions can be enhanced through various techniques. For PVAc, modifications such as copolymerizing with more hydrophobic or functional monomers, or blending with other adhesives or hardeners, can improve specific properties, although sometimes at the expense of others like thermal stability. scirp.orgresearchgate.net Techniques like silane (B1218182) grafting, hydrophobic monomer crosslinking, polyvinyl alcohol (PVA) modification, nanomaterial use, and crosslinking by comonomer have been employed to enhance the performance of polyvinyl emulsions. scirp.org Combining PVAc with other adhesives or polymers is another approach, often favored for its simplicity and cost-effectiveness. scirp.org

VAE (this compound-ethylene) copolymers, often referred to as EVA dispersion adhesives, offer enhanced flexibility and adhesion to difficult surfaces compared to typical PVAc emulsions, due to the internal plasticizing effect of ethylene. scirp.orgjowat.com VAE emulsions prepared with polyvinyl alcohol as a protective colloid can exhibit excellent viscosity, fast curing speed, and strong adhesion to PVC film. elephchem.com The formulations of VAE emulsions can vary based on the protective colloids used during production, resulting in diverse properties. elephchem.com Adding crosslinking agents to dispersion adhesives can further increase their resistance to water and heat. jowat.com The addition of nanoparticles like SiO2 and TiO2 has been shown to improve the bonding properties and thermal stability of PVAc adhesives, as well as their mechanical properties and adhesion performance in increased moisture and temperature conditions. mdpi.com

A typical PVAc adhesive formulation for bookbinding may include externally plasticized homopolymers, which can provide stronger bonds as the plasticizer migrates over time, although this can reduce flexibility and cold-temperature resistance. adhesivesmag.com EVA hot-melt adhesive formulations for bookbinding have also been developed. adhesivesmag.com

Adhesion Mechanisms and Substrate Interactions

Adhesion between adhesives and substrates is achieved through various mechanisms. The primary mechanism is often explained by the adsorption theory, which posits that substrates adhere due to intimate intermolecular contact, involving intermolecular or valence forces between the surface molecules of the adhesive and the adherend. upt.rodiva-portal.org Achieving such interfacial molecular contact is a necessary first step for strong and stable adhesive joints. upt.ro

For PVAc adhesives, the interaction with wood, a porous substrate, involves mechanical interlocking as the adhesive film forms and becomes embedded in the pores. diva-portal.org However, surface irregularity is not the sole factor, as good adhesion can also occur between non-porous surfaces. diva-portal.org

In EVA encapsulants used in photovoltaic modules, adhesive degradation leading to delamination involves mechanisms such as deacetylation, β-scission, and hydrolytic depolymerization. osti.govresearchgate.net Deacetylation attacks the this compound groups, producing byproducts like acetic acid, while β-scission breaks down the polymer backbone. osti.gov Hydrolytic depolymerization breaks down siloxane bonds at the interfaces between EVA and substrates like glass or silicon cells. osti.gov Silane coupling agents incorporated into EVA formulations enhance adhesive strength by interacting with both the polymer and the inorganic substrate. osti.gov

Specialized Adhesive Applications

PVAc and EVA adhesives find application in numerous specialized areas. PVAc adhesives are widely used in woodworking, papercraft, and the manufacture of consumer products. adhesives-direct.eu They are the most applicable adhesives in wood production for various gluing tasks, including doors, parquet, veneering, solid wood details, and assembly operations, with different water resistance classifications (D1, D2, D3, D4). klijupasaulis.ltintercol.info They are also used extensively in paper and packaging for manufacturing boxes, bags, envelopes, labels, and tapes. vaepolymers.comintercol.info Bookbinding is another significant application for PVAc emulsions. adhesivesmag.comintercol.info

EVA hot melt adhesives are used for bonding wood, shoes, and packaging. They are also employed in the assembly of various products and for flexible materials. hengningfilm.comjowat.com In the construction industry, VAE copolymer dispersions are used as re-dispersible powders in polymer-enforced dry mixes for applications like tile adhesives. specialchem.com EVA is also used in hot glue sticks for crafts and industrial purposes. hengningfilm.com

Coatings and Paint Formulations

This compound-based polymers are also crucial components in coatings and paint formulations, contributing to properties such as durability, water resistance, and flexibility. greengubregroup.comuniqueimpex.org.in

This compound-Acrylic Emulsion Copolymers in Coatings

This compound-acrylic copolymer emulsions are widely used as binders in coatings and paints, particularly in water-based formulations. uniqueimpex.org.inulprospector.comgoogle.com These copolymers are internally plasticized, offering better flexibility compared to pure this compound homopolymers. kamsons.com They are utilized in formulating interior flat and semi-gloss paints, as well as exterior house paints. google.com

This compound-acrylic copolymer emulsions provide properties such as high strength, greater holding power, and internal molecular strength, making them suitable for manufacturing exterior and interior semi-gloss and flat paints. ulprospector.com VAE emulsion, a type of this compound-ethylene-acrylic acid copolymer emulsion, offers excellent adhesive properties, ensuring good bonding to various substrates and resulting in durable finishes. elephchem.commade-in-china.com The versatility of VAE emulsion allows its use in both interior and exterior applications, and its water resistance properties help coatings withstand environmental conditions. elephchem.com

While this compound homopolymers produce hard and brittle films that require plasticization and are not recommended for exterior or alkaline surfaces due to hydrolysis, this compound-acrylic copolymers offer improved flexibility. kamsons.com However, they may still not be recommended for highly alkaline surfaces. kamsons.com this compound-acrylic emulsions can provide good scrub resistance, film-forming properties, mechanical stability, and durability in paint formulations. google.com Achieving wet adhesion, which is important in most paint applications, often involves copolymerizing this compound with a wet adhesion monomer to form a terpolymer. google.com

This compound-acrylic copolymer emulsions are engineered with properties such as a low film-forming temperature, superior glass transition temperature, moderate hydrophobic qualities, cross-linkability, and exceptional pigment adhesion. made-in-china.com They also exhibit good flowing properties, contributing to smooth and even paint films, and high hardness and durability, providing resistance to scrubbing. made-in-china.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound7904
Poly(this compound) (PVAc)7758
Ethylene-vinyl acetate (EVA, VAE)32742
Acrylic acid6585
Methyl methacrylate7863
Butyl acrylate (B77674)7845
Dibutyl maleate8178
N-methylolacrylamide16178
Ethylene6325
Acetic acid176
Polyvinyl alcohol (PVA)11199
Silicon dioxide (SiO2)1131
Titanium dioxide (TiO2)14585
Styrene (B11656)6180
Acrylonitrile7855
n-Butyl acrylate7845
2-Ethylhexyl methacrylate7636
Chitosan (B1678972)71853
Melamine7975
Urea1183
Formaldehyde (B43269)691

Data Table: Properties of a this compound-Ethylene-Acrylic Acid Copolymer Emulsion (VAE Emulsion RG-CV2020)

PropertyValueUnit
AppearanceMilky white liquid with bluish tint-
IonicityAnionic-
Solid Content≥52%
pH Value5.5 - 7.0-
Minimum Film-Forming Temperature16°C
Glass Transition Temperature28°C

Film-Forming Properties and Environmental Considerations

This compound-based polymers, particularly this compound ethylene (VAE) copolymers and polythis compound (PVAc) emulsion polymers, are widely utilized in paints and coatings due to their excellent film-forming properties. mcpolymers.commarketresearchintellect.com These polymers function as essential binders, contributing to the durability and flexibility of the final coating. marketresearchintellect.com

A significant environmental advantage of VAE dispersions is their ability to form films effectively without the need for coalescing agents. mcpolymers.com This property is particularly beneficial in the development of low volatile organic compound (VOC) paints and coatings, aligning with increasing demands for more environmentally friendly formulations. mcpolymers.commarketresearchintellect.com VAE dispersions are produced without organic solvents or added alkylphenol ethoxylates (APEOs), further enhancing their environmental profile. vaepolymers.com The focus on environmental sustainability in the development of this compound emulsion polymers is leading to the creation of water-based formulations that reduce harmful emissions during production and use. marketresearchintellect.com

Durability and Ageing Characteristics of PVAc Paints

Poly(this compound) (PVAc) is a rubbery synthetic polymer commonly used as the film-forming ingredient in water-based paints and as an emulsion in adhesives. wikipedia.orgmdpi.com Research into the durability and ageing characteristics of PVAc paints has been ongoing since the 1950s, examining their behavior under various environmental conditions, including thermal, thermo-oxidative, and photo-oxidative artificial ageing. mdpi.com

Studies have shown that the complex chemical composition of PVAc paints, including the presence of this compound copolymers and external plasticizers, influences their degradation mechanisms. mdpi.com While PVAc generally exhibits good stability under milder conditions, with chain scission as the primary degradation mechanism and limited deacetylation, the presence of copolymers and plasticizers can lead to lower stability. mdpi.com This can manifest as slight yellowing and a loss of plasticizer, significantly altering the mechanical properties of the paint film. mdpi.com For instance, plasticizer loss can increase the glass transition temperature (Tg), affecting the adhesive's cohesive strength. mdpi.com Research comparing naturally aged PVAc paint samples with those subjected to artificial ageing has shown similar molecular infrared fingerprints, suggesting minimal chemical degradation over extended periods of natural ageing. tandfonline.com However, the relationship between the solid content, type, and amount of additives, and their impact on paint film quality and ageing behavior, particularly concerning the response to cleaning, requires further investigation. mdpi.com

Advanced Polymeric Materials and Composites

This compound serves as a crucial monomer in the creation of advanced polymeric materials and composites with diverse applications.

Poly(vinyl alcohol) (PVA) and Poly(vinyl acetals) Derivatives

Poly(vinyl alcohol) (PVA) is a thermoplastic synthetic polymer primarily obtained through the hydrolysis of polythis compound (PVAc). sarchemlabs.commdpi.comnih.gov Unlike many synthetic polymers, PVA is not typically produced by direct polymerization of its theoretical monomer, vinyl alcohol, which is unstable. mdpi.com

The synthesis of PVA involves the polymerization of this compound to form PVAc, followed by the hydrolysis (saponification) of the acetate groups to hydroxyl groups. mdpi.comnih.govsekisui-sc.com The properties of the resulting PVA, such as molecular weight and degree of hydrolysis, can be controlled during this process, leading to various grades suitable for different applications. sekisui-sc.com

PVA's unique properties, including water solubility, biocompatibility, and film-forming capabilities, make it valuable in numerous specialty polymer applications. sarchemlabs.comnih.gov It is used in adhesives, coatings, films, textiles, ceramics, and as a binder in emulsion polymerization. sarchemlabs.comnih.govsekisui-sc.com In the medical field, PVA's biocompatibility and low toxicity lend themselves to applications such as cartilage replacements, contact lenses, wound dressings, and drug delivery systems. sarchemlabs.com

Polyvinyl acetals are derivatives of PVA, formed by the reaction of PVA with aldehydes. sekisui-sc.com A commercially important example is polyvinyl butyral (PVB), produced by the reaction of PVA with butyraldehyde. sekisui-sc.com PVB is widely used as an interlayer in safety glass due to its strong adhesion and impact resistance. sekisui-sc.com Other reactions of PVA, such as with dialdehydes like glyoxal (B1671930) or glutaraldehyde, can be used to crosslink the polymer, further tailoring its properties for specific uses. sekisui-sc.com

Ethylene-Vinyl Acetate (EVA) in Flexible and Impact-Resistant Materials

Ethylene-vinyl acetate (EVA) is a copolymer produced by the copolymerization of ethylene and this compound monomers. wikipedia.orgscribd.com The proportion of this compound in the copolymer significantly influences its properties, ranging from a plastic-like film at low this compound content to a rubber-like material at higher concentrations. wikipedia.orgexpafol.comexpafol.com EVA is known for its flexibility, softness, toughness, adhesion, and impact resistance. mcpolymers.comwikipedia.orgexpafol.comborealisgroup.com The ethylene comonomer enhances flexibility, toughness, adhesion, and durability, while also reducing water sensitivity. mcpolymers.com

EVA's combination of flexibility and impact resistance makes it suitable for a wide array of applications, including footwear (midsoles and insoles), flexible packaging, hot melt adhesives, and as a modifier for other polymers. scribd.comexpafol.comborealisgroup.comamericorpint.com Its ability to absorb shock and maintain flexibility even at low temperatures is particularly valuable in sports equipment and protective padding. expafol.comelastomer-partner.comthermtest.com

EVA's biocompatibility and non-toxicity have led to its increasing use in biomedical applications. elastomer-partner.comnih.govnih.govexpafol.com It is utilized in medical devices such as catheters, drug delivery systems, and as a cushioning material in orthopedic insoles. elastomer-partner.comnih.govexpafol.comresearchgate.net Research explores its potential in areas like intravitreal devices for eye treatment and as an encapsulating material for implantable electrical arrays. nih.govresearchgate.net Specialized grades of medical EVA are manufactured to meet stringent healthcare standards, ensuring they are biocompatible, sterilizable, and safe for contact with the body. elastomer-partner.com

In the electronics industry, EVA foam is frequently employed for packaging inserts to provide cushioning and protection for sensitive electronic products like smartphones, tablets, and cameras during transportation and storage. kayaol.comevafoam.cc Its properties, including cushioning, anti-static capabilities, and customizability, make it an ideal choice for protecting electronic components and circuit boards. kayaol.com EVA is also used as insulation for electrical wires and cables due to its good insulating properties. thermtest.com The material's resistance to environmental factors like UV rays and water further contributes to its suitability for certain electronic applications, such as solar panel installations. evafoam.cc

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound7904
Polythis compound7758
Polyvinyl alcohol11199
Ethylene-vinyl acetate32742
Polyvinyl butyral165717

Data Table: Properties of EVA Films based on this compound Content

PropertyInfluence of this compound Content
FlexibilityIncreases with higher content
AdhesionIncreases with higher content
Impact ResistanceInfluenced by content
TransparencyLower content tends to be more transparent
Moisture ResistanceInherent property

Data Table: Key Benefits of Ethylene this compound (EVA)

BenefitDescription
Flexibility & ElasticityRemains flexible even at low temperatures, suitable for cushioning and comfort.
DurabilityResistant to wear and tear, suitable for challenging applications.
UV Radiation ResistanceDoes not degrade on UV exposure and does not transmit UV rays.
Chemical ResistanceResistant to oils, solvents, and most acids.
Shock AbsorptionExcellent cushioning properties, ideal for padding.
LightweightContributes to ease of transport and mobility.
Nanocomposites and Reinforced EVA Systems

Ethylene-vinyl acetate (EVA) copolymers serve as interesting matrix materials for the development of nanocomposites due to their mechanical properties and biocompatibility. The incorporation of nanosized particles can significantly influence the final properties of EVA, leading to improved physical and mechanical performance. EVA-based nanocomposites combine the characteristics of elastomeric engineered plastics with the reinforcing effects of nanofillers. researchgate.net These materials are being explored for various applications, including medical devices and medical packaging. researchgate.net

The addition of small amounts of nanofillers can induce substantial changes in multiple properties. researchgate.net For instance, reinforcing EVA with carbon nanofibers (CNFs) has demonstrated significant increases in tensile strength. researchgate.netnih.gov Even at a low fiber content of 1.0 wt.%, a 61% increase in tensile strength was observed in one study. nih.gov Surface modification of CNFs through methods like high-energy electron beam and gamma irradiation can lead to better dispersion within the EVA matrix, resulting in further improvements in mechanical and dynamic mechanical properties. nih.gov Thermal conductivity also showed improvements with the incorporation of CNFs, although the thermal stability of the nanocomposites was not significantly altered by the functionalization of CNFs. researchgate.netnih.gov

Studies on EVA-based nanocomposites reinforced with different types of nanoparticles, such as hydroxyapatite (B223615) (HA) and carbon nanotubes (CNTs), have also been conducted. researchgate.net The combination of HA and CNTs has shown a promising effect on both the thermal and flame retardancy behavior of EVA. researchgate.net Cone calorimeter tests indicated that incorporating just 5 wt.% of HA-CNTs into EVA significantly reduced the peak of the heat release rate (pHRR). researchgate.net

Organoclays have also been used to prepare EVA nanocomposites, leading to improvements in mechanical properties, flame retardancy, and gas barrier properties. scielo.br The versatility of EVA nanocomposites with organoclays is attributed to a synergistic effect between the acetate groups on the polymer chains and the modified clay. scielo.br

Data from research on EVA/Carbon Nanofiber (CNF) nanocomposites illustrates the impact of CNF content on tensile strength:

CNF Content (wt.%)Tensile Strength Improvement (%)
1.061
4.0125
8.0Decline

Source: Based on data from nih.gov

Vitrimers Derived from Crosslinked Ethylene-Vinyl Acetate

Covalent adaptable networks, known as vitrimers, offer a balance between the processability and recyclability of thermoplastics and the performance properties of thermosets. rsc.orgresearchgate.net Recent research has explored the transformation of permanently crosslinked networks, such as crosslinked ethylene-vinyl acetate (EVA) thermosets, into vitrimers through a mechanochemical process. rsc.orgresearchgate.netresearchgate.net This approach presents a potential method for upcycling waste thermoset plastics. rsc.orgresearchgate.net

The vitrimerization of crosslinked EVA elastomers and foams, including those found in shoe midsoles, which are typically challenging to recycle, has been successfully demonstrated. rsc.orgresearchgate.net This process involves introducing dynamic crosslinks into the network. researchgate.net

Mechanochemical Transformation and Catalyst Effects

The mechanochemical transformation of crosslinked EVA into vitrimers typically employs a catalyzed transesterification reaction. rsc.orgresearchgate.net Zinc-catalyzed transesterification has been utilized in this process. rsc.orgresearchgate.net The dynamic exchange reactions, which are crucial for the adaptable nature of vitrimers, occur via a transesterification mechanism. researchgate.net

The selection of catalysts plays a role in controlling the crosslink exchange kinetics and the resulting network properties of the vitrimers. rsc.org Studies comparing the effects of different zinc catalysts on the vitrimerization of crosslinked EVA elastomers have shown that the dynamic exchange rates depend not only on the activation barrier for small molecule exchange but also on catalyst physical properties, such as molecular size and stability at processing temperatures. rsc.orgresearchgate.net

To initiate vitrimerization, dynamic crosslinks are introduced into the crosslinked EVA network through cryomilling the crosslinked EVAs with a transesterification catalyst and a feedstock of hydroxyl groups, such as poly(vinyl alcohol). researchgate.netresearchgate.net

Vitrimerized EVA has been successfully reprocessed multiple times through techniques like extrusion and compression molding at elevated temperatures, even without the addition of extra catalyst or hydroxyl groups. researchgate.net The stress relaxation behavior of vitrimerized EVAs confirms the formation of a dynamic network. researchgate.net Compared to the initial crosslinked EVAs, vitrimerized and reprocessed samples often exhibit lower rubbery plateau moduli, suggesting a lower crosslinking density in the polymer network. researchgate.net This is further supported by solvent swelling experiments at high temperatures, where vitrimerized samples show a higher swelling ratio. researchgate.net

This compound Polymers in Soil Stabilization and Geotechnical Engineering

This compound-ethylene (VAE) polymers are being investigated as eco-friendly alternatives to traditional binders for soil stabilization in geotechnical engineering. ascelibrary.comascelibrary.org VAE polymer is known for its hydrophobic properties and its use in various construction materials. ascelibrary.comascelibrary.org Specifically, the potential of VAE polymer to stabilize expansive clay for applications like road subgrade material has been explored. ascelibrary.comascelibrary.org

Impact on Mechanical and Microstructural Properties of Expansive Clays

The incorporation of VAE polymer into expansive clay can significantly enhance its mechanical and microstructural properties. ascelibrary.comascelibrary.org Studies involving the addition of VAE polymer to low-plasticity clay at varying percentages (1%, 1.5%, and 2% by dry weight of clay) have demonstrated notable improvements. ascelibrary.comascelibrary.org

Geotechnical tests, including unconfined compressive strength (UCS), California bearing ratio (CBR), resilient modulus, and shrinkage-swelling tests, have been conducted to evaluate the effectiveness of VAE polymer stabilization. ascelibrary.comascelibrary.org Results indicate that adding 1% VAE polymer can lead to substantial increases in mechanical strength, with reported increases of 34% for UCS, 40% for CBR, and 51% for resilient modulus. ascelibrary.comascelibrary.org Furthermore, a higher percentage of polymer, such as 2%, has been shown to significantly reduce the swelling-shrinkage potential, with a reported reduction of 67%. ascelibrary.comascelibrary.org

Microstructural analyses, including techniques like X-ray diffraction (XRD), X-ray fluorescence (XRF), microcomputed tomography (MicroCT), and thermogravimetric analysis (TGA), support these findings by providing insights into the changes within the clay matrix upon polymer incorporation. ascelibrary.comascelibrary.org The polymer can bridge soil particles, forming stable aggregates. ascelibrary.com

Polythis compound (PVA), derived from the hydrolysis of polythis compound, has also been studied for stabilizing expansive soil. researchgate.netcerist.dz The addition of PVA has been shown to significantly decrease the plasticity and swelling of stabilized soil. cerist.dz For instance, adding 5% PVA resulted in a 100% reduction in the plasticity index (PI) and an 80% reduction in the free swell index (FSI). cerist.dz PVA addition also affects compaction parameters and strength gain. cerist.dz An optimum PVA content can lead to a considerable reduction in optimum moisture content and an increase in maximum dry density (MDD) and unconfined compressive strength (UCS). cerist.dz One study reported that adding 3.75% PVA increased the UCS value almost six times compared to the virgin soil. cerist.dz

Data illustrating the effect of VAE polymer on the mechanical properties and swelling-shrinkage potential of low-plasticity clay:

VAE Polymer Content (% by dry weight of clay)UCS Increase (%)CBR Increase (%)Resilient Modulus Increase (%)Swelling-Shrinkage Reduction (%)
1344051Not specified at this concentration
2Not specified at this concentrationNot specified at this concentrationNot specified at this concentration67

Source: Based on data from ascelibrary.comascelibrary.org

Data illustrating the effect of PVA on the properties of expansive soil:

PVA Content (%)Plasticity Index Reduction (%)Free Swell Index Reduction (%)UCS Increase (times virgin soil)
510080Not specified at this concentration
3.75Not specified at this concentrationNot specified at this concentration~6

Source: Based on data from cerist.dz

Miscellaneous and Emerging Applications of this compound Copolymers

Beyond traditional uses, this compound copolymers are finding applications in emerging and specialized fields, including drug delivery systems and biomedical engineering.

Drug Delivery Systems and Biomedical Engineering

Ethylene-vinyl acetate (EVA) copolymers have been recognized for their potential in controlled drug delivery systems since their early development. researchgate.net EVA is considered a versatile and biocompatible polymer for drug delivery devices. researchgate.net Its applications in this field are broad, encompassing various delivery systems such as transdermal patches and implants (transmucosal, vaginal, subcutaneous, ocular, brain), as well as coatings. researchgate.net

EVA has been utilized as a matrix former and film coating material in various controlled drug delivery systems. researchgate.net Reviews highlight its use in vaginal rings, intrauterine implants, subcutaneous implants, ocular systems, and stents. researchgate.net

Poly(this compound) (PVAc), a hydrophobic and biocompatible polymer, has also been applied in the biomedical domain, including in drug delivery, cell carriers, and tissue engineering. mdpi.com PVAc exhibits good biocompatibility in contact with blood, body fluids, and tissues. mdpi.com It has been shown to remain inert in blood vessels, and patents have been filed for compositions based on PVAc for blood vessel embolization. mdpi.com Studies indicate good compatibility of PVAc with blood, with low serum albumin adsorption. mdpi.com

Due to its hydrophobic nature, PVAc is often used in drug delivery systems as a copolymer or blended with other polymers to modify its properties. mdpi.com For example, a PVP-block-PVAc copolymer involving this compound and vinylpyrrolidone has been used as a carrier to improve the solubility of highly hydrophobic compounds. mdpi.com In vitro experiments have demonstrated the biocompatibility and lack of cytotoxicity of this copolymer carrier system, suggesting its potential for delivering hydrophobic drugs. mdpi.com

Polymers, in general, play a crucial role in drug delivery by protecting the drug from the physiological environment and prolonging its release, thereby improving stability. ijfmr.com The design of drug delivery systems often involves natural or synthetic polymers, or blends and copolymers thereof, with desirable properties for controlled and sustained drug release. mdpi.com

Polymer TypeApplications in Drug Delivery/Biomedical Engineering
Ethylene-Vinyl Acetate (EVA) CopolymerControlled drug delivery systems (transdermal patches, implants, coatings), medical devices, medical packaging. researchgate.netresearchgate.net
Poly(this compound) (PVAc)Drug delivery, cell carriers, tissue engineering, blood vessel embolization. mdpi.com
Poly(this compound-co-2-hydroxyethyl methacrylate)Potential as contact lens for drug delivery. mdpi.com
PVP-block-PVAc CopolymerCarrier for hydrophobic drugs. mdpi.com

This compound-based polymers, particularly polythis compound (PVAc) and its copolymers like ethylene-vinyl acetate (EVA) and polyvinyl chloride-co-vinyl acetate (PVCA), have demonstrated significant potential in various membrane separation technologies, including gas separation, pervaporation, and water purification processes like reverse osmosis and ultrafiltration. These polymers are explored for their unique properties, such as tunable hydrophilicity/hydrophobicity, thermal stability, and compatibility with various fillers, which can be leveraged to enhance membrane performance.

In gas separation, PVAc and EVA based membranes have been investigated for separating gas pairs like CO₂/CH₄ and CO₂/N₂. Studies have shown that incorporating fillers like titanium dioxide (TiO₂) or carbon molecular sieves (CMS) into PVAc or polyetherimide (PEI)-PVAc blend membranes can improve both CO₂ permeability and selectivity. For instance, PEI-PVAc blend membranes with 2 wt.% TiO₂ displayed superior separation performance for both CO₂/CH₄ and CO₂/N₂ gas pairs mdpi.com. The addition of the rubbery PVAc phase to glassy polymers like PEI can lead to a less packed polymer chain structure, increasing free volume and facilitating the diffusion of smaller molecules like CO₂ mdpi.com. Research on EVA membranes with varying this compound content has indicated that CO₂ permeability is notably higher than other gases like O₂, N₂, and CH₄, suggesting solubility as a dominant mechanism in gas permeation through EVA membranes researchgate.net. The incorporation of modified sepiolite (B1149698) or sulfonated polyaniline nanocomposite into EVA membranes has also shown enhanced CO₂/CH₂ and CO₂/N₂ selectivity researchgate.net.

Membrane TypeGas PairFiller (wt.%)Permeability (Barrer)SelectivityConditionsSource
PEI-PVAc (98:2)CO₂None+26.1% vs neat PEIN/AAmbient Temp, 2 bar mdpi.com
PEI-PVAc (98:2) + TiO₂ (2%)CO₂/CH₄2% TiO₂ImprovedSuperiorN/A mdpi.com
PEI-PVAc (98:2) + TiO₂ (2%)CO₂/N₂2% TiO₂ImprovedSuperiorN/A mdpi.com
PES/PVAc (90/10) + TiO₂ (5%)CO₂5% TiO₂ImprovedN/AN/A utm.my
PES/PVAc (90/10) + TiO₂ (5%)CO₂/CH₄5% TiO₂N/ABetterN/A utm.my
PES/PVAc (90/10) + CMS (15%)CO₂/CH₄15% CMSIncreased43.2610 bar, Room Temperature ajol.info
PVAc + Zeolite 4A (25%)H₂/N₂25% Zeolite 4AN/A+37%N/A researchgate.net
PVAc + Zeolite 4A (25%)CO₂/N₂25% Zeolite 4AReduced permeance100.54 (+75%)N/A researchgate.net
Pure PVAcCO₂/CH₄NoneN/A10.66 or 15 bar
PVAc + Mg-MOF-74 (20%)CO₂/CH₄20% Mg-MOF-74Increased21.26 or 15 bar

Pervaporation, a membrane technology for separating liquid mixtures, also utilizes this compound-based polymers. Partly hydrolyzed poly(this compound) (PHPVAc) membranes have been studied for separating benzene/cyclohexane mixtures, showing that factors like the degree of hydrolysis, casting solvent composition, feed temperature, and feed composition influence separation performance researchgate.net. Poly(ethylene-co-vinyl acetate) films have been prepared for the selective separation of aromatic hydrocarbons from alcohol-hydrocarbon mixtures, with crosslinked membranes demonstrating hydrocarbon selectivity tandfonline.com. Ceramic-polymer composite membranes based on polyvinylacetate have also been explored for pervaporation removal of organics like trichloroethylene (B50587) and chloroform (B151607) from aqueous solutions, and for separating methanol-MTBE solutions osti.gov.

In water purification, this compound-based polymers are found in membranes for reverse osmosis, ultrafiltration, and desalination. Crosslinked this compound copolymers, particularly those containing crosslinkable organic acid residues like methacrylate, have been used as coatings on cellulose (B213188) acetate membranes for desalination, showing good salt retention and flux google.com. Novel Polyurethane/Polyvinyl chloride-co-vinyl acetate (PU/PVCA) blend membranes have been synthesized and tested for reverse osmosis, demonstrating appreciable salt rejection researchgate.net. Blending polyvinylchloride with cellulose acetate has also resulted in membranes capable of high salt rejection in desalination processes, even under high pressure researchgate.net. Porous polystyrene/ethylene–this compound copolymer blend nanofibrous membranes have been developed for protein separation in solution, exhibiting high protein retention rates and membrane flux acs.org. Ethylene this compound copolymers mixed with cation exchange resins have been used to prepare heterogeneous cation exchange membranes for membrane capacitive deionization (MCDI) systems, showing promising desalination capabilities koreascience.kr. Polyvinyl alcohol (PVA), derived from the hydrolysis of polythis compound, is also a commonly used hydrophilic polymer in pervaporation membranes for water dehydration and in membranes for water purification mdpi.commdpi.com.

Membrane TypeApplicationKey FindingPerformance Data (Examples)Source
Crosslinked this compound Copolymer (coating on Cellulose Acetate)DesalinationExtended useful life, excellent salt retention and flux.Salt retention ~97%, Flux 2.2-2.8 cm/hr at 40 atm (NaCl 5000 ppm). Salt retention 98.5%, Flux 2.8 cm³/cm² after 1 hr at 40 ato (NaCl 5000 ppm). google.com
PU/PVCA Blend MembranesReverse OsmosisAppreciable salt rejection. Optimum performance with 60/40 ratio and 3 wt% Epichlorohydrin crosslinking.~67.6% higher flux at 70°C over 25°C for crosslinked membranes. researchgate.net
Polyvinylchloride/Cellulose Acetate (PVC/CA)Seawater DesalinationHigh permeate flux and salt rejection under high pressure.Salt rejection 99.99% (5120 ppm feed), 99.95% (38528 ppm feed) at up to 40 bar. researchgate.net
Polystyrene/Ethylene–this compound (PS/EVA) Nanofibrous MembraneProtein SeparationEfficient separation and purification of serum albumin solution.Protein retention rate up to 94.35%, Membrane flux up to 2.04 L/min. acs.org
Ethylene this compound/Cation Exchange ResinDesalination (MCDI)Favorable membrane performance for desalination.56.4% salt removal rate. koreascience.kr
Partly Hydrolyzed Poly(this compound) (PHPVAc)Pervaporation (Benzene/Cyclohexane)Separation performance influenced by hydrolysis degree, solvent, temperature, feed composition.Extremum and asymmetric changes in separation factor and flux observed. researchgate.net
Poly(ethylene-co-vinyl acetate) filmsPervaporation (Alcohol-Aromatic Hydrocarbon)Crosslinked membranes show hydrocarbon selectivity.Selectivity and permeation rate increase with feed composition. tandfonline.com
Polythis compound (coating on Ceramic)Pervaporation (Organics from Water, MTBE/Methanol)Effective removal of organics, separation of MTBE/methanol (B129727).Enrichment factors approaching 1000 possible for trichloroethylene removal. osti.gov

Toxicological Research and Risk Assessment of Vinyl Acetate

Inhalation Toxicology Studies in Animal Models

Inhalation is considered the most likely route of exposure to vinyl acetate (B1210297), particularly in occupational settings. govinfo.gov Animal studies have provided substantial data on the effects of inhaling vinyl acetate vapor, revealing both acute and chronic impacts, predominantly on the respiratory system. cdc.govcdc.gov

Acute and Subchronic Exposure Effects

Acute inhalation studies in various animal species, including rats, mice, guinea pigs, and rabbits, have demonstrated that higher concentrations of this compound can be acutely toxic, with deaths attributed to lung damage. cdc.govcdc.govuzh.ch Observed effects in rodents acutely exposed to high levels include nasal irritation, labored breathing, and lung damage. epa.gov

Subchronic inhalation studies in rats and mice have identified No Observed Effect Levels (NOELs) for local and systemic effects. uzh.checetoc.org For example, a 3-month inhalation study in mice reported a NOAEC (No Observed Adverse Effect Concentration) of 176 mg/m³ (approximately 50 ppm). ecetoc.orgpetrolkimya.com At higher concentrations, effects such as delayed body weight gains and histological changes in the olfactory epithelium were observed in both species. uzh.ch

Chronic Inhalation Studies and Nasal Cavity Responses

Chronic inhalation studies, particularly a 104-week study in rats and mice, have highlighted the nasal cavity as a primary target organ for this compound toxicity. cdc.govcdc.govoup.com In rats exposed to 600 ml/m³ (approximately 600 ppm) for 2 years, an increased incidence of nasal tumors was observed, along with non-neoplastic nasal damage at concentrations of 200 ml/m³ (approximately 200 ppm) and above. uzh.ch Mice in the same study also exhibited non-neoplastic changes in the olfactory epithelium at 200 ppm and above. uzh.choup.com

The most significant histopathological changes noted in chronic studies were in the nasal cavity, specifically in the olfactory epithelium of both rats and mice. oup.com These changes included epithelial atrophy, regenerative effects such as squamous metaplasia and respiratory metaplasia, basal cell hyperplasia, and epithelial nest-like infolds. oup.com Non-neoplastic changes were also observed in recovery groups, indicating persistence of effects. oup.com Oncogenic responses were mainly confined to the nasal cavity in rats, including various types of papillomas and carcinomas in olfactory and respiratory regions. oup.com

Mode of Action Analysis for Inhaled this compound Toxicity

The toxicity and carcinogenicity of this compound are closely linked to its rapid metabolism. europa.eu Following inhalation, this compound is readily absorbed and metabolized by the epithelia of the nasal cavity. uzh.ch The primary metabolic pathway involves enzymatic hydrolysis by carboxylesterases, yielding acetaldehyde (B116499) and acetic acid. uzh.cheuropa.eu Acetaldehyde is further oxidized to acetic acid. uzh.ch

The mode of action for this compound's toxicity, particularly the observed nasal lesions and tumors, is thought to involve intracellular acidification resulting from the production of acetic acid. cdc.govuzh.cheuropa.eu This acidification can lead to cell proliferation, which is considered a key event in the development of tumors, particularly at cytotoxic concentrations of this compound. uzh.chca.govca.gov Acetaldehyde, another metabolite, is known to induce DNA-protein cross-links and clastogenicity. uzh.chcanada.ca

Mechanistic studies suggest that the saturation of acetaldehyde detoxification may be an initial key event in the mode of action for site-of-contact carcinogenicity. ca.gov Cell proliferation in the most sensitive cell type is considered a secondary key event, followed by the potential for mutation. ca.gov The genotoxic effects of this compound and acetaldehyde are often observed at concentrations that induce cytotoxicity and cell proliferation, suggesting a non-linear dose-response relationship for mutagenicity and clastogenicity. uzh.ch This non-linearity implies that genotoxicity may not be the primary driver for nasal tumors, which appear to occur at concentrations that cause damage and irritation to the nasal epithelia. uzh.chca.govca.gov

Genotoxicity and Mutagenicity Assessments

This compound has been evaluated for its potential to induce genetic damage through various in vitro and in vivo assessments.

Micronuclei Induction Studies

Studies evaluating the induction of micronuclei have been conducted to assess the clastogenic potential of this compound. Positive results for this compound have been obtained in micronucleus tests in vitro. uzh.ch In human whole-blood lymphocyte cultures treated with this compound, an increase in micronucleated lymphocytes has been observed in a dose-dependent manner up to certain concentrations, with a decline at higher concentrations potentially due to toxicity. nih.gov

In vivo studies on micronuclei induction in mouse bone marrow cells have also been conducted. nih.gov A dose-dependent increase in micronucleated polychromatic erythrocytes was observed in the bone marrow of mice after single intraperitoneal injections of this compound, with statistically significant effects noted at higher, systemically toxic doses. nih.gov The ratio of polychromatic to normochromatic cells decreased with increasing this compound dose. nih.gov While some in vivo studies have shown positive results for chromosomal breakage in mammalian cells, others, such as those evaluating micronuclei in bone marrow smears of rats and mice exposed to this compound by inhalation for up to 3 months, did not note exposure-related effects on the incidence of micronuclei. govinfo.govepa.gov The genotoxic effects, including micronuclei formation, are often observed at concentrations that cause cytotoxicity and are considered secondary to the metabolism of this compound to acetaldehyde. uzh.chcanada.ca

Summary of Key Findings in Animal Inhalation Studies

Study Duration Species Key Effects Observed Primary Target Organ NOAEC/LOAEC (approximate)
Acute Various Rodents Respiratory distress, lung damage, nasal irritation Respiratory Tract (Nasal Cavity, Lungs) LOAELs from ~150 ppm nih.gov
Subchronic Rats, Mice Histological changes in olfactory epithelium, delayed body weight gain Nasal Cavity NOAEC ~50 ppm ecetoc.org

Summary of Key Findings in Genotoxicity Studies

Test System Endpoint This compound Result Notes
Bacterial Reverse Mutation Assay (in vitro) Gene Mutation Negative Tested in various strains with/without activation. uzh.cheuropa.eu
Human Lymphocyte Cultures (in vitro) Micronuclei Induction Positive Dose-dependent increase observed. uzh.chnih.gov
Mouse Bone Marrow (in vivo) Micronuclei Induction Positive (at high doses) Dose-dependent increase observed after intraperitoneal injection. nih.gov
Rat Nasal Epithelium (in vivo inhalation) DNA Adduct Formation (N²-EtD-dG) Positive (non-linear, dose-dependent at ≥10 ppm) Adducts primarily in nasal epithelium, non-detectable below 10 ppm. nih.govnih.govregulations.gov

Oral Exposure Studies and Systemic Effects

Studies investigating the systemic effects of this compound in humans following oral exposure are limited govinfo.gov. The majority of available information on systemic effects from oral exposure comes from unpublished animal studies, including 4-week, 3-month, and 104-week studies in Sprague-Dawley rats and CD-1 mice exposed to this compound in drinking water govinfo.gov.

In intermediate- and chronic-duration drinking water studies in animals, reduced body weight gain was frequently observed. However, these changes were generally attributed to decreased water intake due to the unpalatability of the water containing this compound govinfo.gov.

While no studies were located regarding death in humans after oral exposure, lethality data are available from animal studies. The oral LD50 for this compound has been reported as 2,920 mg/kg in rats and 1,613 mg/kg in mice govinfo.gov. This compound was not lethal to rats or mice administered drinking water containing up to 5,000 ppm (equivalent to 684-950 mg/kg/day) for up to 3 months govinfo.gov.

Exposure of rodents to this compound labeled with 14C in the vinyl group, either by inhalation or oral administration, resulted in a wide distribution of radioactivity throughout the tissues europa.eu. Although 68.4-98.5% of orally administered radiolabeled carbon was absorbed in some studies, the chemical identity of the absorbed material was not specified, making it difficult to conclude whether it was this compound or its metabolites europa.eu. Systemic exposure to this compound itself following oral exposure is likely considerably less than the high fraction of absorbed radiolabeled material europa.eu.

This compound is rapidly metabolized in tissues, including those at the point of contact for oral exposure, to acetaldehyde and acetic acid europa.eu. This rapid metabolism generally leads to higher exposures to the metabolites in these tissues and lower systemic exposure to this compound itself europa.eu.

Repeated oral exposure to this compound is not considered to cause severe effects tga.gov.au.

Human Exposure Studies and Epidemiological Assessments

Only a limited number of studies have assessed the health effects of this compound in humans, primarily focusing on respiratory and ocular irritation following acute or long-term occupational exposure govinfo.gov. These studies are often limited by small sample sizes govinfo.gov.

The most likely subpopulation exposed to this compound are chemical workers involved in its production and use govinfo.gov. Human exposure to this compound occurs mainly through inhalation of contaminated workplace air and by dermal contact with this compound vapor or liquids and products containing the compound nih.gov. The general population may be exposed to very small amounts through inhalation of ambient air and cigarette smoke, dermal contact with products like glues and paints, and ingestion of residual this compound monomers in food govinfo.gov.

This compound is a water-soluble volatile organic compound that acts directly at the site of contact govinfo.gov. Clinical signs common to both humans and animals after acute exposure to high levels in air are respiratory and ocular irritation govinfo.gov.

Occupational Exposure Data and Monitoring

Occupational exposure to this compound occurs during monomer production, polymer formation, and product manufacture ca.gov. The National Occupational Exposure Survey conducted between 1981 and 1983 indicated that 129,024 employees in the United States were potentially exposed to this compound nih.goviarc.fr. This compound was reported to be used in 27 industries with a total of 6,264 facilities; however, this estimate was based on a survey and did not involve actual exposure measurements nih.goviarc.fr.

Monitoring of workplace air is recommended to determine actual this compound and/or acetaldehyde levels, as a lack of adequate ventilation can result in airborne levels above established exposure limits palmerholland.com.

Data on occupational exposure to this compound are available nih.goviarc.fr. Concentrations of 0.07–0.57 ppm (0.25–2 mg/m³) have been reported in ambient air in areas with this compound manufacturers or processing facilities nih.goviarc.fr. An ambient air concentration of 0.5 µg/m³ was detected near a chemical waste disposal site nih.goviarc.fr. In a study in Iran's carpet manufacturing industry, the mean concentration of this compound in the breathing zones of exposed employees was 12.73 ± 11.19 mg/m³ (3.61 ± 3.18 ppm) nih.gov. This mean concentration was below the permissible exposure limit of 10 ppm set by the American Conference of Governmental Industrial Hygienists (ACGIH) but higher than the 1 ppm limit recommended by the National Toxicology Program (NTP) nih.gov.

Limited data suggest that repeated occupational exposure is generally without adverse respiratory effect at levels below 10 ppm nih.gov. However, subjective respiratory complaints and mild reductions in pulmonary function were reported in one study at an average concentration of 3.61 ppm (range of 0.02–11.71 ppm) nih.gov.

Cohort and Case-Control Studies in Industrial Settings

Several epidemiological studies have investigated potential links between occupational exposure to this compound and health effects, particularly cancer.

A retrospective cohort study examined lung cancer risk among workers employed at a synthetic chemicals plant in the United States between 1942 and 1973 ca.gov. This compound was among 19 chemicals examined by comparing cumulative dose differences between cases and controls ca.gov. This study did not observe an association between lung cancer and exposure to this compound ca.gov.

A nested case-control study was conducted within a cohort of 29,139 men employed in two large chemical manufacturing facilities and a research and development center in the United States nih.goviarc.frtexas.gov. This study examined exposure odds ratios in relation to 21 specific chemicals for non-Hodgkin's lymphoma, multiple myeloma, nonlymphocytic leukemia, and lymphocytic leukemia texas.govresearchgate.net. The results were considered difficult to interpret, partly because exposure to this compound was associated with a decreased risk for some outcomes texas.govresearchgate.net. No association was observed between any of the four types of cancer and exposure to this compound in this study ca.gov.

The International Agency for Research on Cancer (IARC) reviewed this compound and classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on inadequate evidence in humans and limited evidence in experimental animals nih.govca.gov. No case reports or epidemiological studies concerning this compound were available to the IARC Working Group in an earlier evaluation inchem.org.

Environmental Health Risk Assessment Frameworks for this compound

Environmental health risk assessment frameworks for this compound consider potential exposure pathways and associated health effects. These frameworks aim to evaluate the likelihood and magnitude of adverse health outcomes in populations exposed to this compound in the environment.

This compound is a volatile compound nih.gov. It tends to remain in the environmental media to which it is released canada.ca. The general population may be exposed to residual this compound monomer released from products containing this compound polymers and copolymers ca.gov. Indirect exposure to humans through food, drinking water, and air has been estimated in worst-case scenarios europa.eu.

A critical effect for characterizing the risk to human health for this compound is carcinogenicity, based principally on the weight of evidence assessment by agencies like IARC and the European Union canada.ca. Tumors of the nasal cavity have been observed in rats following inhalation exposure, and squamous cell carcinomas of the upper digestive tract have been reported in mice and rats following oral exposure canada.ca.

This compound is rapidly metabolized to acetaldehyde and acetic acid europa.euuzh.ch. The toxicity and carcinogenicity of this compound are related to this metabolic conversion europa.eu. A large part of risk assessment reports discusses the mechanism by which this compound induces local tumors after oral and inhalation exposure europa.eu. A threshold mode of action is assumed for this compound, where adverse effects (genotoxicity and mutagenicity) are limited to non-physiologically high concentrations europa.eu. The carcinogenic potential is expressed only when tissue exposure to acetaldehyde is high and cellular proliferation is simultaneously elevated europa.eu.

Risk assessment methodologies, such as those used by the U.S. EPA and ATSDR, are employed to determine reference doses (RfDs) or minimal risk levels (MRLs) for different exposure durations and routes cdc.govepa.gov. These values are generally based on the most sensitive substance-induced endpoint considered relevant to humans cdc.gov.

In some risk assessments, considering the existence of a practical threshold for carcinogenicity in animal studies and the magnitude of exposure margins, it has been proposed that this compound may not pose a danger to human life or health under certain exposure conditions canada.ca.

Environmental health risk assessment frameworks for this compound involve evaluating exposure levels in air, water, and potentially food, and comparing these levels to toxicological data from animal studies and limited human data to estimate potential health risks to the general population govinfo.govcanada.caeuropa.eu.

Future Directions and Emerging Research Avenues in Vinyl Acetate Chemistry

Development of Sustainable Synthesis and Polymerization Technologies

The traditional synthesis of vinyl acetate (B1210297) monomer (VAM) primarily relies on the gas-phase reaction of ethylene (B1197577) and acetic acid over palladium catalysts, a process largely dependent on fossil resources. rsc.org A significant future direction is the development of more sustainable VAM synthesis processes to minimize environmental impact. coherentmarketinsights.comconverter-magazine.info This includes optimizing raw material utilization and increasing process efficiency. coherentmarketinsights.com Recent advancements are exploring bio-based feedstocks and catalytic approaches to lessen the carbon footprint associated with VAM production. coherentmarketinsights.comrsc.org Companies are also adopting sustainable manufacturing practices such as implementing heat recovery systems and carbon capture utilization technologies to reduce greenhouse gas emissions. coherentmarketinsights.com

Beyond monomer synthesis, research is focused on developing eco-friendly polymerization techniques for VAc. Studies are being conducted on solvent-free and water-free VAM polymerization to reduce the use of unsafe chemicals and minimize environmental impact. coherentmarketinsights.comaphrc.org The emergence of eco-friendly manufacturing techniques is a key area of innovation. coherentmarketinsights.com Furthermore, sustainable practices surrounding the recycling of VAM-based materials are being developed, integrating adhesives, coatings, and polymers into the circular economy system with the goal of reducing resource depletion. coherentmarketinsights.com Research is ongoing toward developing closed-loop production systems for the extraction and reutilization of VAM-based polymers. coherentmarketinsights.com

The development of bio-based EVA, made from renewable resources like sugarcane and other plant-based feedstocks, is a significant trend in the market, offering similar performance to conventional EVA with a reduced environmental impact. marketresearchintellect.com Increased recycling initiatives for EVA are also a focus, with innovations in recycling technologies enabling material reuse. marketresearchintellect.com

Advanced Catalyst Design and Mechanistic Understanding

Catalyst design is critical for improving the efficiency and sustainability of both VAM synthesis and VAc polymerization. The current industrial VAM synthesis relies on palladium-gold bimetallic catalysts, which involve the use of expensive precious metals and can face challenges with metal leaching and catalyst lifetime. aiche.org Future research directions include developing new catalysts that are more active, selective, and stable, potentially reducing energy consumption and byproduct generation. coherentmarketinsights.com There is rejuvenated interest in finding more efficient and sustainable VAM production processes, including the development of catalysts with higher catalytic activity and stability for the gas-phase ethylene method. converter-magazine.infoaiche.org

Recent research has provided deeper mechanistic understanding of VAM synthesis. An analysis by MIT researchers revealed that the process requires a palladium catalyst to cycle between two different forms – a solid heterogeneous form and a dissolved homogeneous form – highlighting an interplay between these classes of catalysis that was previously not fully understood. mit.edu The molecular form of the catalyst is involved in the chemistry with ethylene and acetic acid, while the surface form activates oxygen. mit.edu This improved understanding can inform the design of catalysts with enhanced performance. researchgate.net

In VAc polymerization, the development of new catalyst systems is also a key area. Research is exploring ecological catalysts, such as modified montmorillonite (B579905) clay (Maghnite-Na+), as alternatives to conventional toxic initiators like benzoyl peroxide and azobisisobutyronitrile, aiming for non-toxic, cost-effective, and easily recyclable systems. aphrc.orgaphrc.org Controlled radical polymerization techniques are also emerging, allowing for precise preparation of tailored VAM copolymers. coherentmarketinsights.com Mechanistic studies using computational methods like Density Functional Theory (DFT) are being employed to understand the coordination and efficiency of new catalysts in VAc polymerization. researchgate.netchemrxiv.orgmdpi.comacs.org

Tailoring Polymer Architectures for Enhanced Performance

Tailoring the architecture of PVAc and its copolymers is crucial for developing materials with enhanced performance characteristics. This involves controlling molecular weight, branching, and copolymer composition and structure. researcher.lifedow.comresearchgate.net Research is focused on developing VAM-containing materials with improved mechanical properties, UV durability, and biodegradability. coherentmarketinsights.com

Copolymerization with various monomers is a primary strategy for tailoring properties. For instance, vinyl acetate-ethylene (VAE) copolymers are known for increased flexibility, moisture resistance, and adhesion properties, making them suitable for applications like waterproofing coatings and adhesives. mcpolymers.comborealisgroup.comscirp.org Vinyl acrylic latexes, copolymers of this compound and acrylate (B77674) monomers, offer flexibility and water resistance and are widely used in paints and adhesives. mcpolymers.com

Future directions include the synthesis of tailor-made poly(vinyl alcohol-co-vinyl acetate) (PVA) amphiphilic copolymers with improved properties as stabilizers, produced by controlled alcoholysis of PVAc homopolymers synthesized via controlled polymerization techniques like macromolecular design via interchange of xanthate (MADIX). researcher.life Hybrid polymer systems, such as PVAc-VAE hybrid interpenetrating polymeric networks (IPNs), are being explored to combine the desirable properties of different polymers and enhance performance attributes like water resistance and adhesion. scirp.orgscirp.org Incorporating bio-based components, such as lignin, into this compound copolymers is another avenue to create materials with enhanced thermal stability and potentially reduce reliance on petrochemicals. researchgate.netmdpi.com

Computational Design and Predictive Modeling in Materials Science

Computational design and predictive modeling are increasingly important tools in accelerating the discovery and optimization of VAc-based materials. northwestern.eduaip.orgornl.gov These techniques can help predict material properties based on their structure and composition, guide experimental efforts, and optimize synthesis and processing conditions. aip.orgornl.gov

Machine learning and data mining are being applied to build predictive models in materials science. northwestern.edu For this compound-based polymers, this can involve predicting properties of copolymers, optimizing polymerization parameters, or designing new polymer architectures with desired characteristics. researchgate.net For example, neural network models are being developed to predict the diameters of electrospun polyvinylacetate nanofibers based on processing parameters like polymer concentration, applied voltage, and flow rate. researchgate.net This allows for more efficient preparation of homogeneous nanofibers with controlled morphology. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also being used to study the reaction mechanisms of VAM synthesis and polymerization at a molecular level, providing insights that can inform catalyst design and process optimization. researchgate.netchemrxiv.orgmdpi.comacs.org Integrating data science techniques with computational materials science is a growing area, enabling the handling of complex datasets, the discovery of hidden patterns, and the development of highly accurate models for materials design and performance prediction. aip.org

Comprehensive Environmental Impact Mitigation Strategies

Mitigating the environmental impact of this compound production and use is a critical future direction. This involves addressing emissions, wastewater, and volatile organic compounds (VOCs) generated during production. coherentmarketinsights.com Advanced filtration and scrubbing techniques are becoming more common for reducing air pollution. coherentmarketinsights.com Increased investment in sustainable waste management approaches, including the treatment and recycling of wastewater, is also on the rise. coherentmarketinsights.com Regulatory bodies are enforcing more stringent emission limits, driving the industry towards cleaner production processes. coherentmarketinsights.com

Beyond production, strategies for mitigating the environmental impact of VAc-based products at the end of their lifecycle are being developed. This includes enhancing the biodegradability of PVAc and related polymers. Research is exploring the use of enzymes for the bio-desizing of PVAc, offering a low environmental impact alternative. researchgate.net The development of bio-based VAc polymers and the integration of recycling initiatives for VAM-based materials into a circular economy are also key strategies for reducing environmental burden. coherentmarketinsights.commarketresearchintellect.com

Novel Biomedical and High-Performance Material Applications

Research is actively exploring novel applications for this compound-based polymers in biomedical and high-performance materials. Polythis compound (PVAc) and its derivatives are being investigated for various biomedical uses due to their biocompatibility and potential biodegradability. nih.govtaylorandfrancis.com

Emerging biomedical applications include:

Drug and Cell Carriers: PVAc has been explored as a material for controlled drug delivery systems and cell carriers. nih.govtaylorandfrancis.com

Tissue Engineering: PVAc and its composites are being investigated as scaffolds for tissue engineering, including bone tissue engineering applications. nih.govresearchgate.net Blends of chitosan (B1678972) and PVAc are being developed as printable biomaterials for this purpose. researchgate.net

Wound Dressings: PVAc-based materials, such as electrospun nanofibrous mats, are being studied as wound dressing matrices for controlled drug release. nih.gov Polyvinyl alcohol (PVA), derived from PVAc, is also widely used in wound healing systems and hydrogels for biomedical applications. taylorandfrancis.commdpi.comazom.com

Medical Devices: PVAc has been applied in various medical fields, including potential use in embolizing blood vessels and in intravascular medical devices. nih.gov

Q & A

Q. How can researchers design experiments to elucidate the enzymatic decomposition pathways of this compound in Pseudomonas fluorescens?

  • Methodological Answer : Employ enzyme inhibition assays (e.g., using phenylmethylsulfonyl fluoride for esterase inhibition) to identify rate-limiting steps. Combine proteomics to map induced enzymes (e.g., esterases, hydrolases) and metabolomics to track intermediates like acetic acid and acetaldehyde. Use isotopic labeling (¹³C-vinyl acetate) to trace carbon flux in degradation pathways .

Q. What computational approaches predict this compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like LogP, molecular weight, and topological surface area. Validate predictions with experimental soil adsorption coefficients (Koc) and biodegradation half-lives under OECD 301 standards. Cross-reference with EPI Suite™ simulations for regulatory compliance assessments .

Methodological Notes

  • Data Contradiction Analysis : For conflicting polymerization rates in RAFT vs. conventional methods, conduct Arrhenius analysis to compare activation energies and identify temperature-dependent side reactions .
  • Toxicological Study Design : Include negative controls (e.g., acetate esters without vinyl groups) to isolate carcinogenic effects attributed to the vinyl moiety in IARC Group 2B classifications .
  • Catalyst Deactivation Mitigation : Regenerate Pd-based catalysts via oxidative treatments (e.g., O₂ pulses at 300°C) to remove carbonaceous deposits observed in TEM studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.